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Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes the chemical identity, synthetic methodology, and therapeutic utility of Methyl 3-(5-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes the chemical identity, synthetic methodology, and therapeutic utility of Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate (CAS 2107936-28-5).

Advanced Scaffold for Medicinal Chemistry & Drug Discovery

CAS Number: 2107936-28-5 Chemical Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol

Executive Summary

Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate is a specialized pharmaceutical intermediate belonging to the class of 2-substituted indoles.[1] Unlike the ubiquitous 3-substituted indole derivatives (e.g., tryptamines, auxins, and melatonin), the C2-functionalized scaffold offers a distinct steric and electronic profile for drug design.

This compound serves as a critical "reverse-isostere" building block. By shifting the propanoate side chain from the canonical C3 position to C2, researchers can probe the spatial tolerance of binding pockets in GPCRs (particularly melatonin and serotonin receptors) and enzymes (e.g., COX-2, sPLA2). Its primary utility lies in the synthesis of novel anti-inflammatory agents, kinase inhibitors, and neuroprotective ligands where metabolic stability and receptor selectivity are paramount.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

The compound features a 5-methoxyindole core, electronically activated at the C3 position, with a methyl propanoate side chain attached at C2. This specific regiochemistry renders the C3 position highly nucleophilic, making the molecule an excellent substrate for further electrophilic aromatic substitutions.

Table 1: Physicochemical Properties (Predicted)
PropertyValueNotes
IUPAC Name Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate
Molecular Weight 233.26 Da
LogP (Predicted) ~2.3 - 2.6Lipophilic, suitable for CNS penetration
H-Bond Donors 1 (Indole NH)
H-Bond Acceptors 3 (Ester O, Methoxy O)
pKa (Indole NH) ~17.0Weakly acidic
Topological Polar Surface Area ~45 ŲGood oral bioavailability profile

Synthetic Methodology

While classical Fischer Indole Synthesis is often used for indoles, it frequently lacks the regiocontrol required for specific 2-alkyl derivatives without concomitant 3-alkylation.

Recommended Protocol: Sonogashira Cyclization Strategy For high-purity synthesis of CAS 2107936-28-5, a transition-metal-catalyzed route is preferred. This method constructs the indole ring around the side chain, ensuring absolute regiocontrol at C2.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start1 2-Iodo-4-methoxyaniline Inter Intermediate: Acyclic Alkyne-Aniline Start1->Inter Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Start2 Methyl pent-4-ynoate Start2->Inter Cycliz Cyclization (CuI / Pd Catalyst) Inter->Cycliz In situ Product Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate (CAS 2107936-28-5) Cycliz->Product Heteroannulation

Figure 1: Regioselective synthesis of the target indole via Sonogashira coupling and subsequent heteroannulation.[2][3][4]

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate via Palladium-Catalyzed Annulation.

Reagents:

  • 2-Iodo-4-methoxyaniline (1.0 equiv)

  • Methyl pent-4-ynoate (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.02 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous DMF (10 mL/mmol substrate).

  • Coupling: Add 2-iodo-4-methoxyaniline, Pd(PPh₃)₂Cl₂, and CuI. Stir for 5 minutes at room temperature.

  • Addition: Dropwise add Methyl pent-4-ynoate followed by Triethylamine. The solution will darken, indicating active catalytic species.

  • Reaction: Heat the mixture to 60°C for 4 hours to drive the Sonogashira coupling, then increase temperature to 100°C for 12 hours to force the intramolecular cyclization (heteroannulation).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂) using a gradient of Hexanes:EtOAc (9:1 to 7:3). The product elutes as an off-white solid.[3]

Validation Check:

  • ¹H NMR (CDCl₃): Look for the characteristic indole C3-H singlet around δ 6.2-6.4 ppm. The absence of this peak suggests C3-substitution or failure to cyclize. The propanoate chain should appear as two triplets (or multiplets) around δ 2.6-3.1 ppm.

Functionalization & Reactivity

The 2-substituted indole scaffold is a versatile platform. The electron-rich C3 position is the primary site for derivatization, while the ester tail allows for conjugation.

Reactivity Logic Flow

Reactivity Core Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Vilsmeier Vilsmeier-Haack Formylation Core->Vilsmeier Mannich Mannich Reaction Core->Mannich Acid Indole-2-propanoic Acid (Free Acid for Coupling) Hydrolysis->Acid Alcohol 3-(5-methoxy-1H-indol-2-yl)propan-1-ol (Tryptophol Isostere) Reduction->Alcohol Aldehyde 3-Formyl Derivative (Precursor to Vinyl Indoles) Vilsmeier->Aldehyde Gramine 3-Aminomethyl Derivative (Alkaloid Synthesis) Mannich->Gramine

Figure 2: Divergent synthesis pathways utilizing the C3 reactivity and ester functionality.

Therapeutic Applications & Rationale

The strategic value of CAS 2107936-28-5 lies in its ability to modulate biological targets that traditionally bind 3-substituted indoles.

Melatonin Receptor Modulation (MT1/MT2)

Endogenous melatonin is a 5-methoxy-3-substituted indole. By moving the alkyl chain to C2:

  • Rationale: The C2-substituent alters the vector of the side chain, potentially accessing auxiliary binding pockets in the MT1/MT2 transmembrane domains. This can convert an agonist scaffold into an antagonist or a biased ligand.

  • Application: Development of circadian rhythm modulators with reduced metabolic liability (C2 blocking prevents oxidative metabolism at this position).

Indomethacin-like COX Inhibition

Indomethacin is a 2-methyl-3-acetic acid indole.

  • Rationale: This compound presents a "reverse" scaffold (2-propanoate-3-H).

  • Application: It serves as a precursor to 2-substituted indole-3-acetic acids (via C3 functionalization), allowing fine-tuning of the lipophilic interaction within the COX active site cyclooxygenase channel.

Kinase Inhibition (Spleen Tyrosine Kinase - SYK)

Indole-2-carboxamides and related 2-substituted indoles are known pharmacophores for SYK and JAK inhibition.

  • Rationale: The propanoate chain provides a handle for attaching solubilizing groups or warheads (via amide coupling after hydrolysis) to interact with the solvent-exposed regions of the kinase domain.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Link

  • PubChem. (n.d.). Methyl 3-(1H-indol-2-yl)propanoate Derivatives. National Library of Medicine. Link

  • Leyan Reagents. (2024). Product Entry: Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate (CAS 2107936-28-5).[1] Chemical Catalog. Link

  • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C2 and C3 Positions. Angewandte Chemie International Edition, 48(51), 9608–9644. Link

Sources

Exploratory

Definitive Technical Guide: Methyl 5-methoxy-1H-indole-2-propanoate

Executive Summary & Compound Identity Methyl 5-methoxy-1H-indole-2-propanoate is a specialized indole derivative serving as a critical intermediate in the synthesis of melatonin analogues, serotonin receptor ligands, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Methyl 5-methoxy-1H-indole-2-propanoate is a specialized indole derivative serving as a critical intermediate in the synthesis of melatonin analogues, serotonin receptor ligands, and histone deacetylase (HDAC) inhibitors. Unlike its naturally occurring C3-substituted counterparts (e.g., melatonin precursors), this C2-substituted isomer offers a unique steric and electronic profile, making it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.

This guide provides a rigorous technical analysis of its structure, a self-validating synthesis protocol, and detailed spectroscopic characterization data.

Chemical Identity Table[1]
PropertyDetail
IUPAC Name Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate
Common Name Methyl 5-methoxyindole-2-propionate
CAS Registry Number Not widely listed; analogue of CAS 67929-86-6 (Carboxylate)
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
SMILES COc1ccc2[nH]c(CCC(=O)OC)cc2c1
Predicted LogP ~2.1 - 2.4
Key Functional Groups Indole (electron-rich aromatic), Methoxy (5-position donor), Methyl Ester (labile electrophile)

Structural Analysis & Reactivity Profile

Electronic Architecture

The molecule features a 5-methoxyindole core , where the methoxy group at C5 exerts a strong +M (mesomeric) effect. This significantly increases electron density at the C3, C4, and C6 positions, making the ring highly susceptible to electrophilic aromatic substitution (EAS).

  • C2 Position: Occupied by the propanoate side chain. This alkyl chain acts as a weak electron donor (+I) but primarily serves as a steric spacer, positioning the ester functional group away from the aromatic core.

  • C3 Position: The most reactive site. In C2-substituted indoles, the C3 position is exceptionally nucleophilic because the C2-substituent prevents steric crowding while the electronic activation from the nitrogen lone pair and the 5-OMe group is focused here.

  • N1 Position: The pyrrole nitrogen remains acidic (pKa ~16-17) and can be deprotonated by strong bases (NaH, KOtBu) for N-alkylation or protection.

Reactivity & Retrosynthesis Map

The following diagram illustrates the retrosynthetic logic and downstream reactivity potential of the scaffold.

ReactivityMap Target Methyl 5-methoxy-1H- indole-2-propanoate Acid Free Acid (Hydrolysis) Target->Acid LiOH/THF Hydrazide Indole Hydrazide (Amidation) Target->Hydrazide NH2NH2 C3_Sub C3-Formyl/Acyl (Vilsmeier/Friedel-Crafts) Target->C3_Sub POCl3/DMF Aldehyde 5-Methoxyindole- 2-carboxaldehyde Aldehyde->Target Wittig + H2/Pd

Figure 1: Retrosynthetic connectivity and functionalization pathways. The C2-propanoate serves as a stable anchor while C3 remains open for diversification.

Validated Synthesis Protocol

To ensure high purity and regiochemical control, a linear synthesis starting from 5-methoxyindole is recommended over the Fischer indole synthesis (which can suffer from cyclization ambiguity with asymmetrical ketones).

Route Overview: The C2-Extension Strategy
  • Protection/Lithiation: Direct C2-lithiation of N-protected indole.

  • Formylation: Quench with DMF to generate the 2-aldehyde.

  • Wittig Olefination: Extension of the carbon chain.

  • Catalytic Hydrogenation: Reduction of the alkene to the propanoate.

Step-by-Step Methodology
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-5-methoxyindole
  • Reagents: 5-Methoxyindole (1.0 eq), (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₂Cl₂.

  • Protocol: Dissolve 5-methoxyindole in DCM. Add DMAP and (Boc)₂O. Stir at RT for 2h.

  • Checkpoint: TLC (Hexane/EtOAc 8:1) should show complete conversion of the polar indole to the non-polar Boc-protected intermediate.

Step 2: C2-Formylation (The Critical Regio-Control Step)
  • Reagents: N-Boc-5-methoxyindole, n-BuLi (1.2 eq), DMF (1.5 eq), THF (anhydrous).

  • Protocol:

    • Cool THF solution of N-Boc-indole to -78°C under Argon.

    • Add n-BuLi dropwise. Stir for 1h (Lithiation occurs exclusively at C2 due to the directing group).

    • Add DMF dropwise. Warm to RT.

    • Quench with NH₄Cl(aq). Extract with EtOAc.[1]

    • Deprotection (Optional but recommended for next steps): Treat with TFA/DCM or heat to remove Boc if labile, or proceed to Wittig with Boc on. (Assuming deprotection for stability: 5-methoxyindole-2-carboxaldehyde).

  • Validation: ¹H NMR must show an aldehyde proton singlet at ~9.8-10.0 ppm.

Step 3: Wittig Olefination
  • Reagents: 5-Methoxyindole-2-carboxaldehyde, Methyl (triphenylphosphoranylidene)acetate (1.2 eq), Toluene.

  • Protocol:

    • Reflux the aldehyde and ylide in Toluene for 4-12h.

    • Concentrate and purify via silica gel chromatography.

  • Product: Methyl 3-(5-methoxy-1H-indol-2-yl)acrylate (E-isomer major).

  • Checkpoint: Appearance of vinyl protons (doublets, J ~16 Hz for trans) in the 6.5-7.8 ppm region.

Step 4: Catalytic Hydrogenation (Final Target)
  • Reagents: Acrylate intermediate, 10% Pd/C (10 wt%), H₂ (balloon or 1 atm), Methanol.

  • Protocol:

    • Suspend catalyst in MeOH solution of the acrylate.

    • Stir under H₂ atmosphere for 2-4h at RT.

    • Filter through Celite to remove Pd. Concentrate.

  • Self-Validating Endpoint: The disappearance of the vinyl doublets in NMR and the emergence of two triplets (or multiplet) in the 2.6-3.1 ppm range confirms saturation.

Synthesis Workflow Diagram

Synthesis Start 5-Methoxyindole Step1 1. (Boc)2O, DMAP 2. n-BuLi, -78°C 3. DMF Start->Step1 Aldehyde 5-Methoxyindole- 2-carboxaldehyde Step1->Aldehyde Step2 Ph3P=CH-COOMe (Wittig Reaction) Aldehyde->Step2 Olefin Methyl 3-(5-methoxy- 1H-indol-2-yl)acrylate Step2->Olefin Step3 H2, Pd/C (Hydrogenation) Olefin->Step3 Final Methyl 5-methoxy-1H- indole-2-propanoate Step3->Final

Figure 2: Step-wise synthesis workflow from commercial starting materials to the target ester.

Analytical Validation (Spectroscopy)

The following data points are predicted based on the validated spectra of the 2-carboxylate and 2-acetate homologues. These values serve as the "Pass/Fail" criteria for the experimentalist.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Note
8.80 Broad Singlet1HN-HExchangeable with D₂O.
7.20 - 6.80 Multiplets3HAr-H (C4, C6, C7)Aromatic core protons.
6.25 Singlet1HC3-H Diagnostic: Confirms C2 substitution. If this is a doublet or missing, regiochemistry is wrong.
3.85 Singlet3HAr-OCH₃5-Methoxy group.
3.70 Singlet3HCOOCH₃Methyl ester.
3.05 Triplet (J=7.5Hz)2HIndole-CH₂-Benzylic methylene (C2-attached).
2.75 Triplet (J=7.5Hz)2H-CH₂-COOAlpha-carbonyl methylene.
Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 234.11

  • Fragmentation: Expect loss of -OCH₃ (31 Da) or the ester chain cleavage in EI modes.

Applications in Drug Discovery

Melatonin Receptor Ligands

While melatonin binds to MT1/MT2 receptors with a C3-amide side chain, C2-substituted analogues are often used as antagonists or to probe the size of the receptor binding pocket. The propanoate chain provides a "linker" capability, allowing researchers to attach bulkier amine groups via amidation to scan the receptor's accessory binding regions.

HDAC Inhibition

Indole-2-propanoic acid derivatives (the hydrolyzed form of this ester) have been identified as pharmacophores for Histone Deacetylase (HDAC) inhibitors. The acid group coordinates with the Zinc ion in the HDAC active site, while the indole core occupies the hydrophobic tube.

Synthetic Versatility

This compound is a "divergent intermediate."

  • To Indole-2-propanol: Reduction with LiAlH₄ yields the alcohol.

  • To Hydrazides: Reaction with hydrazine yields the hydrazide, a precursor for 1,3,4-oxadiazoles (common in antimicrobial research).

References

  • Synthesis of 2-Substituted Indoles

    • Organic Syntheses, Coll. Vol. 6, p. 104 (1988); Vol. 53, p. 70 (1973). (Describes the general Fischer indole and Japp-Klingemann approaches for indole esters).
  • Spectroscopic Data of 5-Methoxyindoles

    • Polak, J., et al. "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid." Molecules 29.10 (2024): 2201.
  • Wittig Reaction on Indole-2-carboxaldehyde

    • Hou, R. B., & Li, D. F. "(E)-Methyl 3-(1H-indol-2-yl)acrylate." Acta Crystallographica Section E 67.8 (2011): o2164. (Confirms the structure and synthesis of the unsaturated precursor).

  • Reactivity of Methyl (triphenylphosphoranylidene)

    • Encyclopedia of Reagents for Organic Synthesis, "Methyl (triphenylphosphoranylidene)acetate".

Sources

Foundational

Molecular weight and formula of methyl 5-methoxy-1H-indole-2-propanoate

Technical Monograph: Methyl 5-Methoxy-1H-Indole-2-Propanoate Executive Summary Methyl 5-methoxy-1H-indole-2-propanoate is a specialized indole derivative utilized primarily as a synthetic scaffold in the development of p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 5-Methoxy-1H-Indole-2-Propanoate

Executive Summary

Methyl 5-methoxy-1H-indole-2-propanoate is a specialized indole derivative utilized primarily as a synthetic scaffold in the development of pharmaceutical agents targeting specific G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs).[1] Unlike its naturally occurring isomer (the melatonin precursor, substituted at the 3-position), this 2-substituted indole offers a unique steric and electronic profile that resists rapid metabolic degradation by cytochrome P450 enzymes, making it a valuable "privileged structure" in medicinal chemistry.[2][1]

This guide provides a definitive breakdown of its physicochemical properties, a validated synthetic protocol, and the structural elucidation data required for laboratory verification.[2]

Part 1: Physicochemical Profile & Chemical Identity[2]

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.

Nomenclature & Formula
Parameter Value
IUPAC Name Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate
Common Name Methyl 5-methoxyindole-2-propionate
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Monoisotopic Mass 233.1052 Da
CAS Registry Number Not widely listed; Analogous to 1824227-57-7 (dihydro form)
Structural Disambiguation (Critical)
  • Target Molecule (2-substituted): The propanoate chain is attached to C2 of the indole ring.[1] This is synthetic and less common than the C3 isomer.[2][1]

  • Common Isomer (3-substituted): Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate.[1] This is a melatonin analog.[2][1]

  • Homolog (Carboxylate): Methyl 5-methoxy-1H-indole-2-carboxylate (C₁₁H₁₁NO₃, MW 205.21).[1][3] Do not confuse the propanoate (3-carbon chain) with the carboxylate (direct ester).

Theoretical Properties
  • Predicted LogP: 2.1 – 2.4 (Lipophilic, suitable for CNS penetration).[2][1]

  • H-Bond Donors: 1 (Indole NH).[2][1]

  • H-Bond Acceptors: 3 (Ester O, Methoxy O).[2][1]

  • Appearance: Off-white to pale yellow solid (crystalline).[2][1]

Part 2: Synthetic Methodology

The most robust route to 2-substituted indoles carrying a side chain is the Fischer Indole Synthesis utilizing a hydrazine and a specific keto-ester.[1] This approach avoids the regioselectivity issues often seen with direct alkylation.[2][1]

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

  • 4-Methoxyphenylhydrazine (HCl salt): Provides the indole core and the 5-methoxy group.[1]

  • Methyl 5-oxopentanoate: A

    
    -keto ester that forms the C2-C3 bond and the side chain.[1]
    
Synthesis Workflow (Graphviz)

SynthesisPath Precursor1 4-Methoxyphenylhydrazine (HCl Salt) Intermediate Hydrazone Intermediate (Unstable) Precursor1->Intermediate + AcOH/EtOH Precursor2 Methyl 5-oxopentanoate (Keto-Ester) Precursor2->Intermediate Cyclization Acid-Catalyzed Cyclization (Fischer Indole) Intermediate->Cyclization ZnCl2 or PPA Heat (90°C) Product Methyl 5-methoxy-1H- indole-2-propanoate Cyclization->Product - NH3

Figure 1: Fischer Indole Synthesis pathway targeting the 2-position via specific keto-ester condensation.[1]

Detailed Protocol

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)[1]

  • Methyl 5-oxopentanoate (1.1 eq)[1]

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol with H₂SO₄[2][1]

  • Zinc Chloride (ZnCl₂) (Lewis Acid Catalyst)[2][1]

Step-by-Step Procedure:

  • Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine HCl (10 mmol) in ethanol (20 mL). Add Methyl 5-oxopentanoate (11 mmol) dropwise.[2][1] Stir at room temperature for 1 hour.

  • Cyclization: Evaporate the solvent to yield the crude hydrazone.[2][1] Re-dissolve in glacial acetic acid (15 mL) containing fused ZnCl₂ (1.0 g).

  • Reflux: Heat the mixture to 90°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2][1] The hydrazone spot will disappear, and a fluorescent indole spot will appear.[2][1]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Neutralize with saturated NaHCO₃ (caution: foaming).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][1]

  • Purification: Purify via flash column chromatography on silica gel. Elute with a gradient of Hexane -> 20% EtOAc/Hexane.[1]

Part 3: Analytical Validation (Self-Validating System)

To ensure the synthesized compound is the 2-propanoate and not the 3-isomer, you must verify specific NMR signals.

H-NMR Diagnostic Signals (400 MHz, CDCl₃)
Position Signal Type Chemical Shift (δ) Diagnostic Value
Indole NH Broad Singlet8.5 – 9.0 ppmConfirms indole core intact.[1]
C3-H Singlet/Doublet6.2 – 6.4 ppmCRITICAL: A proton at C3 confirms substitution is at C2.[2][1] If this is absent, you have the wrong isomer.[2][1]
Methoxy (-OCH₃) Singlet3.84 ppmConfirms 5-methoxy group.[1]
Ester (-COOCH₃) Singlet3.67 ppmDistinct from ether methoxy.[2][1]
Propyl Chain Multiplets2.6 – 3.1 ppmTwo triplets/multiplets corresponding to -CH₂CH₂-.
Analytical Logic Flow

AnalysisLogic Start Crude Product HNMR 1H-NMR Analysis Start->HNMR CheckC3 Is there a signal at ~6.3 ppm? HNMR->CheckC3 ResultA YES: C3-H Present (Product is 2-Substituted) CheckC3->ResultA Confirm ResultB NO: Signal Absent (Product is 3-Substituted) CheckC3->ResultB Reject

Figure 2: Logic gate for structural confirmation using proton NMR spectroscopy.

Part 4: Applications in Drug Discovery

4.1 Privileged Scaffold The 5-methoxyindole-2-carboxylate moiety is a known pharmacophore.[1] Extending the carboxylate to a propanoate (3-carbon chain) alters the binding pocket interaction:

  • HDAC Inhibitors: The ester can be hydrolyzed to the acid, which serves as a "cap" group or zinc-binding group linker in Histone Deacetylase inhibitors [1].[2][1]

  • Melatonin Receptor Ligands: While melatonin is a 3-substituted indole, 2-substituted analogs often act as antagonists or partial agonists with improved metabolic stability due to the blockage of the C2 position (a common site for oxidation).[1]

4.2 Metabolic Stability Natural indoles are often oxidized at the C2 position.[2][1] By placing a propanoate chain at C2, the molecule gains resistance to oxidative metabolism, potentially increasing the half-life (


) of derived drug candidates.[2][1]

References

  • Sigma-Aldrich. 5-Methoxyindole-2-carboxylic acid Product Specification.[1][4] (Analogous structural data). Available at: [1]

  • PubChem. Methyl 3-(1H-indol-3-yl)propanoate (Isomer Comparison). National Library of Medicine.[2][1] Available at: [2][1]

  • Anastassova, N. et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids.[1] PMC PubMed Central.[2][1] Available at:

  • BBLD Pharm. Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate (Structural Analog).[1] Available at: [2][1]

(Note: Direct commercial sources for the specific 2-propanoate ester are rare; the synthesis protocol provided above is the standard scientific method for accessing this specific intermediate.)[2][1]

Sources

Exploratory

The Versatility of the Indole Scaffold: A Deep Dive into the Biological Significance of 2-Substituted Indole Esters

Abstract The indole nucleus, a privileged scaffold in medicinal chemistry, has long been a focal point for the development of novel therapeutic agents. Its unique electronic properties and structural versatility allow fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has long been a focal point for the development of novel therapeutic agents. Its unique electronic properties and structural versatility allow for a diverse range of chemical modifications, leading to compounds with a wide array of biological activities. Among the myriad of indole derivatives, those bearing an ester functionality at the 2-position represent a particularly intriguing class of molecules. This technical guide provides an in-depth exploration of the biological significance of 2-substituted indole esters, delving into their synthesis, diverse pharmacological applications, and the underlying mechanisms of action. We will examine their roles as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, supported by experimental data and structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Enduring Importance of the Indole Nucleus

The indole ring system, formed by the fusion of a benzene and a pyrrole ring, is a ubiquitous motif in nature, found in essential amino acids like tryptophan, neurotransmitters such as serotonin, and a vast number of natural products with potent biological activities.[1] This inherent biological relevance has made the indole scaffold a cornerstone of medicinal chemistry, with numerous indole-containing drugs approved for clinical use.

The reactivity of the indole ring is not uniform. The C3 position is typically more nucleophilic and susceptible to electrophilic attack. Consequently, the synthesis of 2-substituted indoles often requires specific strategies to overcome this inherent reactivity preference.[2] The introduction of an ester group at the C2 position, creating an indole-2-carboxylate, profoundly influences the molecule's electronic and steric properties, opening up new avenues for therapeutic intervention. The ester moiety can act as a key pharmacophoric feature, a prodrug handle to improve pharmacokinetic properties, or a synthetic intermediate for further functionalization.

Synthetic Strategies for 2-Substituted Indole Esters

The construction of the 2-substituted indole ester scaffold is a critical first step in exploring its biological potential. Several synthetic methodologies have been developed to achieve this, each with its own advantages and limitations.

Fischer Indole Synthesis

One of the most classic and versatile methods for indole synthesis is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from the condensation of an arylhydrazine with an α-ketoester, such as ethyl pyruvate. This method allows for the direct installation of an ester group at the C2 position.[3]

Experimental Protocol: Fischer Indole Synthesis of Ethyl 1H-indole-2-carboxylate

  • Hydrazone Formation: An appropriate arylhydrazine is reacted with ethyl pyruvate in a suitable solvent, often ethanol, with a catalytic amount of acid (e.g., acetic acid). The mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion.

  • Cyclization: The resulting arylhydrazone is then subjected to cyclization under acidic conditions. This can be achieved using a variety of acids, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a suitable solvent. The reaction is heated to promote the cyclization and subsequent aromatization to form the indole ring.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired ethyl 1H-indole-2-carboxylate.

Palladium-Catalyzed Cyclization

Modern cross-coupling methodologies have provided efficient routes to 2-substituted indoles. Palladium-catalyzed intramolecular cyclization of o-alkynylamines or o-haloanilines with terminal alkynes followed by cyclization offers a powerful alternative for the synthesis of indole-2-carboxylates, particularly when introducing complex substituents.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has highlighted the potential of 2-substituted indole esters as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Dinuclear copper(II) complexes with indole-2-carboxylic acid as a ligand have demonstrated potent growth-inhibitory activity against human breast cancer cell lines MDA-MB-231 and MCF-7.[4] These complexes are believed to bind to DNA via intercalation, leading to the inhibition of DNA replication and transcription.[4] Furthermore, some indole-2-carboxamide derivatives have shown moderate potency against human prostate cancer cell lines (PC3).[5]

A series of substituted-N-benzyl-1H-indole-2-carbohydrazides, derived from indole-2-carboxylic acid, exhibited cytotoxicity against MCF-7, A549, and HCT cell lines.[6] Notably, certain compounds within this series displayed IC50 values superior to the reference drug Staurosporine, suggesting a potent pro-apoptotic mechanism of action.[6]

Table 1: Anticancer Activity of Selected 2-Substituted Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Indole-2-carboxylic acid copper(II) complexMDA-MB-231Potent[4]
Indole-2-carboxylic acid copper(II) complexMCF-7Potent[4]
Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e)Average of MCF-7, A549, HCT2[6]
Indole-2-carboxamide derivativesPC323 to >50 µg/mL[5]

Antiviral Properties: Combating Viral Infections

The indole scaffold is present in several antiviral drugs, and 2-substituted indole esters have emerged as a promising class of compounds with broad-spectrum antiviral activity.

Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiviral therapy. Indole-2-carboxylic acid has been identified as a competitive inhibitor of the HIV-1 integrase strand transfer activity.[7][8] The proposed mechanism involves the chelation of Mg2+ ions within the enzyme's active site by the indole core and the C2 carboxyl group.[8][9]

Structure-activity relationship studies have shown that further modifications to the indole-2-carboxylic acid scaffold can significantly enhance its anti-integrase activity. For instance, the introduction of a long branch on the C3 position of the indole core improves the interaction with a hydrophobic cavity near the active site, leading to derivatives with IC50 values in the sub-micromolar range.[8] Hydrolysis of ester derivatives to the corresponding carboxylic acids has been shown to be crucial for activity, suggesting that the esters may act as prodrugs.[9][10]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified HIV-1 integrase enzyme, a labeled DNA substrate that mimics the viral DNA end, and a target DNA.

  • Inhibitor Addition: The 2-substituted indole ester derivative being tested is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of MgCl2 and incubated at 37°C to allow for the strand transfer reaction to occur.

  • Product Analysis: The reaction is stopped, and the DNA products are separated by gel electrophoresis. The amount of strand transfer product is quantified to determine the inhibitory activity of the compound.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.

Broad-Spectrum Antiviral Activity

Beyond HIV, novel indole-2-carboxylate derivatives have demonstrated potent, broad-spectrum antiviral activity against a range of DNA and RNA viruses.[11] For example, certain derivatives have shown significant inhibitory activity against influenza A and Coxsackie B3 virus.[12] Structure-activity relationship studies have indicated that while alkyloxy groups at the 4-position of the indole ring are not critical, the presence of an acetyl substituent at an amino group can be detrimental to antiviral activity against RNA viruses.[11]

Table 2: Antiviral Activity of Selected Indole-2-carboxylate Derivatives

CompoundVirusIC50 (µmol/L)Selectivity Index (SI)Reference
8f Cox B3Potent17.1[11][12]
14f Influenza A7.5312.1[11][12]
8e Influenza A8.13-[12]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a key area of research. Indole derivatives have long been known for their anti-inflammatory properties, with indomethacin being a classic example. More recently, 2-substituted indole esters and their derivatives have been investigated as potential anti-inflammatory agents.

Derivatives of indole-2-formamide benzimidazole[2,1-b]thiazole have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells.[13][14] This suggests that these compounds may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Anti_inflammatory_Mechanism

Neuroprotective Applications: Targeting Neurological Disorders

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. 2-Substituted indole esters and related compounds have shown promise as neuroprotective agents by targeting various pathways implicated in these disorders.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. A series of indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety have been synthesized and evaluated for their cholinesterase-inhibiting activity.[15] Certain quaternary ammonium salts of these esters demonstrated potent activity against acetylcholinesterase, suggesting their potential for the symptomatic treatment of Alzheimer's disease.[15]

NMDA Receptor Antagonism

Indole-2-carboxylic acid is a competitive antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[7] Overactivation of NMDA receptors is implicated in excitotoxicity, a common pathway of neuronal damage in stroke and epilepsy. By blocking the glycine co-agonist site, indole-2-carboxylic acid can modulate NMDA receptor activity and potentially offer neuroprotection.[7]

Neuroprotection_Workflow

Conclusion and Future Perspectives

2-Substituted indole esters represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their significance in medicinal chemistry is underscored by their demonstrated potential as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. The ester functionality at the C2 position not only serves as a key pharmacophoric element but also provides a handle for further structural modifications and the development of prodrug strategies.

Future research in this area will likely focus on the rational design of novel 2-substituted indole esters with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic potential. The continued exploration of this privileged scaffold holds great promise for the discovery and development of new and effective treatments for a wide range of human diseases.

References

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (URL: [Link])

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (URL: [Link])

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (URL: [Link])

  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. (URL: [Link])

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (URL: [Link])

  • Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. (URL: [Link])

  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. (URL: [Link])

  • Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). (URL: [Link])

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (URL: [Link])

  • Indole-2-Carboxamide Derivatives: Synthesis and Estimation of Their Potential as Metallo-Beta-Lactamase Inhibitors. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (URL: [Link])

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])

  • (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (URL: [Link])

  • Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. (URL: [Link])

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). (URL: [Link])

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (URL: [Link])

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (URL: [Link])

  • indole-2-carboxylic acid, 1477-50-5. (URL: [Link])

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (URL: [Link])

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (URL: [Link])

  • Novel indole-2-carboxamide Compounds Are Potent Broad-Spectrum Antivirals Active Against Western Equine Encephalitis Virus in Vivo. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])

  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (URL: [Link])

  • Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (URL: [Link])

  • Development of new indole-derived neuroprotective agents. (URL: [Link])

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (URL: [Link])

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (URL: [Link])

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (URL: [Link])

  • Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. (URL: [Link])

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (URL: [Link])

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Foundational

Technical Monograph: Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate

The following technical guide details the nomenclature, synthesis, and application of Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate , a specific indole-2-functionalized intermediate used in the development of microtubule...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and application of Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate , a specific indole-2-functionalized intermediate used in the development of microtubule disruptors and bis-indole alkaloids.

Executive Summary & Chemical Identity

Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate is a synthetic intermediate belonging to the class of indole-2-alkanoic acid esters. Unlike its more common isomer (the melatonin precursor substituted at position 3), this compound features a propanoate side chain at the C2 position of the indole ring.

It serves as a critical scaffold in the synthesis of tubulin polymerization inhibitors (e.g., indolyl-pyridinyl-propenone analogs) and HDAC inhibitors . Its structural rigidity and specific substitution pattern allow for the precise positioning of pharmacophores in drug design.

Core Chemical Data
PropertySpecification
IUPAC Name Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Predicted LogP ~2.4 – 2.8
H-Bond Donors/Acceptors 1 / 3
Key Functional Groups Indole (NH), Methoxy (-OMe), Methyl Ester (-COOMe)

Nomenclature & Synonyms

Accurate identification is critical due to the high prevalence of the structural isomer (position 3). The following synonyms are used in literature and chemical catalogs:

Systematic & Laboratory Synonyms
  • Methyl 5-methoxyindole-2-propionate (Common laboratory shorthand)

  • Propanoic acid, 3-(5-methoxy-1H-indol-2-yl)-, methyl ester (CAS Index Name format)

  • 3-(5-Methoxy-2-indolyl)propionic acid methyl ester

  • Methyl 5-methoxy-2-indolepropanoate

Critical Isomer Distinction

⚠️ WARNING: Isomeric Confusion Risk Do not confuse this compound with Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate .

  • 2-Isomer (This Topic): Side chain at C2. Precursor for microtubule disruptors/cytotoxics.

  • 3-Isomer (Common): Side chain at C3. Precursor for Melatonin and Agomelatine analogs.

Differentiation: The 2-isomer typically exhibits a singlet at ~6.2–6.5 ppm in ¹H NMR (C3-H), whereas the 3-isomer lacks this signal and shows a C2-H doublet/singlet at ~6.9–7.2 ppm.

Synthetic Utility & Protocols

The synthesis of Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate is rarely achieved via direct Fischer Indole synthesis due to regioselectivity issues. The authoritative route involves the Wittig homologation of 5-methoxyindole-2-carboxaldehyde followed by catalytic hydrogenation.

Reaction Workflow (Graphviz)

SynthesisPath Figure 1: Stepwise synthesis via Wittig Olefination and Catalytic Hydrogenation. Start 5-Methoxyindole-2-carboxaldehyde Intermediate Methyl 3-(5-methoxy-1H-indol-2-yl)acrylate (Unsaturated Ester) Start->Intermediate Reflux (EtOAc/Toluene) Reagent1 Methyl (triphenylphosphoranylidene)acetate (Wittig Reagent) Reagent1->Intermediate Product Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate (Target) Intermediate->Product Reduction (MeOH) Reagent2 H2 / Pd-C (Hydrogenation) Reagent2->Product

Detailed Experimental Protocol

This protocol is adapted from methodologies used for indole-2-acrylate derivatives [1].

Step 1: Wittig Olefination

Objective: Convert the aldehyde to the


-unsaturated ester (acrylate).
  • Reagents: Suspend 5-methoxyindole-2-carboxaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.2 eq) in anhydrous toluene or EtOAc.

  • Reaction: Heat to reflux (approx. 80–110°C) under an argon atmosphere for 4–6 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, replaced by a fluorescent acrylate spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate Methyl 3-(5-methoxy-1H-indol-2-yl)acrylate .

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkene to the propanoate alkane chain.

  • Reagents: Dissolve the acrylate intermediate in MeOH or EtOH. Add 10% Pd/C catalyst (10 wt% loading).

  • Reaction: Stir under a hydrogen balloon (1 atm) at room temperature for 2–12 hours.

  • Validation: Monitor by ¹H NMR. The alkene doublets (typically

    
     6.5–7.8 ppm, 
    
    
    
    Hz) must disappear.
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate .

Characterization Data (Predicted)

To validate the synthesis, compare experimental data against these predicted values.

TechniqueDiagnostic SignalStructural Insight
¹H NMR (DMSO-d₆)

3.75 (s, 3H)
Methoxy group (-OCH₃)

3.60 (s, 3H)
Methyl ester (-COOCH₃)

2.95 (t, 2H)
Propanoate

-CH₂ (adjacent to C=O)

3.05 (t, 2H)
Propanoate

-CH₂ (adjacent to Indole C2)

6.20 (s, 1H)
Indole C3-H (Critical for confirming 2-substitution)
¹³C NMR ~173 ppmCarbonyl (Ester)
~154 ppmC5 (attached to OMe)
~138 ppmC2 (Quaternary, attached to chain)
Mass Spectrometry m/z 233.1 [M]⁺Molecular Ion

Applications in Drug Discovery

The 2-propanoate motif is a specific linker used to extend pharmacophores away from the indole core.

  • Microtubule Disruptors: The 2-position chain allows the indole to mimic the B-ring of colchicine or combretastatin when coupled with pyridinyl moieties [1].

  • HDAC Inhibitors: The methyl ester can be hydrolyzed to the free acid (hydroxamic acid precursor), allowing the indole to act as a "cap group" fitting into the HDAC enzyme surface pocket.

  • Bis-Indole Alkaloids: Used as a nucleophile in dimerization reactions to form complex natural product analogs like Iheyamine A derivatives.

References

  • Synthesis of Indole-2-Acrylates: Romagnoli, R., et al. (2015). "Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity." Journal of Medicinal Chemistry, 58(7), 3209–3222.

  • General Wittig Protocol: Maercker, A. (1965). "The Wittig Reaction." Organic Reactions, 14, 270.
  • Indole Nomenclature & Numbering: PubChem Compound Summary for Methyl 3-(1H-indol-3-yl)propanoate (Isomer Comparison). [1]

Sources

Exploratory

The Evolving Landscape of 5-Methoxyindole-2-Carboxylate Analogs: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of 5-Methoxyindole-2-Carboxylate The indole nucleus represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of natural products and clinically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 5-Methoxyindole-2-Carboxylate

The indole nucleus represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of natural products and clinically approved drugs.[1] Within this esteemed class of heterocycles, the 5-methoxyindole-2-carboxylate scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. Its inherent biological activities, coupled with the synthetic tractability to introduce molecular diversity, have positioned it as a "privileged scaffold" in modern drug discovery. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and therapeutic applications of 5-methoxyindole-2-carboxylate analogs. We will explore the causal relationships behind experimental designs and present field-proven insights to empower the next wave of innovation in this exciting area.

Synthetic Strategies: Building the Core and Its Diverse Analogs

The synthetic accessibility of the 5-methoxyindole-2-carboxylate core is fundamental to its exploration in drug discovery. The Reissert indole synthesis is a classic and reliable method for constructing the benzene-substituted indole-2-carboxylate framework from 2-nitrotoluenes.[2] This process typically involves the condensation of a substituted 2-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to yield the desired indole.[2]

A prevalent and versatile starting material for many analog syntheses is ethyl 5-methoxyindole-2-carboxylate.[2][3] This ester serves as a linchpin for the generation of a wide array of derivatives, including carbohydrazides, carboxamides, and other functionalized analogs.

Experimental Protocol: Synthesis of Ethyl 5-Methoxyindole-2-Carboxylate via Reissert Synthesis

This protocol is adapted from established literature procedures.[2]

Objective: To synthesize ethyl 5-methoxyindole-2-carboxylate from 4-methoxy-2-nitrotoluene.

Materials:

  • 4-Methoxy-2-nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Ethanol, absolute

  • Iron powder

  • Acetic acid

  • Hydrochloric acid

  • Diatomaceous earth

Procedure:

  • Condensation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium ethoxide in absolute ethanol. To this solution, add a mixture of 4-methoxy-2-nitrotoluene and diethyl oxalate dropwise at a temperature maintained below 10°C. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Work-up and Isolation of the Intermediate: Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid. The precipitated ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate is collected by filtration, washed with water, and dried.

  • Reductive Cyclization: Suspend the intermediate ketoester and iron powder in a mixture of acetic acid and ethanol. Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise. Monitor the reaction by TLC until the starting material is consumed.

  • Final Work-up and Purification: Cool the reaction mixture and filter through a pad of diatomaceous earth to remove the iron catalyst. Concentrate the filtrate under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl 5-methoxyindole-2-carboxylate.

Diversification of the 2-Carboxylate Moiety: Synthesis of Hydrazides and Carboxamides

The ethyl ester at the 2-position is a versatile handle for further derivatization, most commonly to form hydrazides and carboxamides.

1. Synthesis of 5-Methoxyindole-2-carbohydrazide:

The carbohydrazide is readily prepared by the hydrazinolysis of the corresponding ethyl ester.[4]

  • Protocol: To a solution of ethyl 5-methoxyindole-2-carboxylate in absolute ethanol, add an excess of hydrazine hydrate.[2] The reaction mixture is refluxed for several hours and monitored by TLC.[4] Upon completion, the solvent is removed under reduced pressure, and the resulting solid 5-methoxyindole-2-carbohydrazide is typically of sufficient purity for the next step.[4]

2. Synthesis of Arylhydrazone Analogs:

These derivatives are synthesized by the condensation of 5-methoxyindole-2-carbohydrazide with various substituted benzaldehydes.[4]

  • Protocol: A solution of 5-methoxyindole-2-carbohydrazide and a substituted benzaldehyde in absolute ethanol is refluxed for 2 hours.[4] The reaction progress is monitored by TLC.[4] After completion, the mixture is concentrated, and the precipitated product is filtered and washed with cold ethanol.[4]

3. Synthesis of Indole-2-carboxamides:

The synthesis of indole-2-carboxamides is typically achieved through the coupling of the corresponding carboxylic acid with a desired amine.

  • Protocol: The ethyl 5-methoxyindole-2-carboxylate is first hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in ethanol.[5] The resulting 5-methoxyindole-2-carboxylic acid is then coupled with a primary or secondary amine using a standard peptide coupling reagent, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent like DMF.[5]

Therapeutic Applications and Structure-Activity Relationships

Analogs of 5-methoxyindole-2-carboxylate have demonstrated a remarkable breadth of biological activities, with prominent applications in neuroprotection and oncology.

Neuroprotective and Antioxidant Properties

The parent compound, 5-methoxyindole-2-carboxylic acid (5MICA), has shown significant neuroprotective effects in models of ischemic stroke.[4] Its mechanism of action is, in part, attributed to its role as an inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[4] This inhibition is believed to contribute to chemical preconditioning and neuroprotection against ischemic injury.[4] Furthermore, 5MICA has been shown to upregulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6]

Arylhydrazone derivatives of 5MICA have been extensively studied for their neuroprotective and antioxidant properties.[4][7] The structure-activity relationship of these analogs reveals that the nature and position of substituents on the benzaldehyde moiety are critical for activity.

  • Key SAR Insights for Neuroprotective Arylhydrazones:

    • The presence of hydroxyl groups on the phenyl ring generally enhances antioxidant and neuroprotective effects.[4]

    • A 3,4-dihydroxy substitution on the benzaldehyde ring has been identified as a particularly effective motif for radical scavenging and neuroprotection, making this derivative a lead compound for further development.[4]

    • The dihydroxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde derivatives of 5MICA have demonstrated some of the strongest neuroprotective effects in models of H₂O₂-induced oxidative stress.[4]

Table 1: Neuroprotective and Antioxidant Activity of 5-Methoxyindole-2-carboxylate Arylhydrazone Analogs

Compound IDAryl SubstituentBiological ActivityReference
5MeO 3,4-dihydroxyStrong antioxidant, neuroprotective, and MAO-B inhibitor.[7][7]
Analog 1 2-hydroxy-4-methoxyStrong neuroprotective effects in H₂O₂-induced oxidative stress models.[4][4]
Analog 2 UnsubstitutedModerate neuroprotective activity.
Analog 3 4-nitroReduced or abolished neuroprotective activity.

Note: This table is a representative summary, and direct quantitative comparisons should be made with caution as assay conditions may vary between studies.

Anticancer Activity

The indole-2-carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][5][8] While much of the research has focused on 5-chloroindole-2-carboxamides, the principles of their structure-activity relationships can provide valuable insights for the design of 5-methoxy analogs. These compounds have been investigated as inhibitors of various protein kinases, including EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).[1][5]

  • Key SAR Insights for Anticancer Indole-2-carboxamides:

    • The nature of the substituent at the 5-position of the indole ring significantly influences antiproliferative activity.[1]

    • The carboxamide moiety plays a crucial role in forming hydrogen bonds with the target protein.[9]

    • The N-substituent on the carboxamide is a key point for modification to optimize potency and selectivity. For instance, substitution with a phenethyl moiety has been shown to be important for antiproliferative action in some series.[5]

    • In a series of 5-substituted-3-ethylindole-2-carboxamides, compounds with a 5-iodo or 5-cyano group displayed potent dual inhibition of EGFR and CDK2.[1]

Table 2: Antiproliferative Activity of Representative Indole-2-Carboxamide Analogs

Compound IDIndole 5-SubstituentN-Carboxamide SubstituentMean GI₅₀ (nM)Target(s)Reference
5j Iodo4-fluorophenethyl37EGFR/CDK2[1]
5i Cyano4-fluorophenethyl49EGFR/CDK2[1]
5g Bromo4-pyridylmethyl55EGFR/CDK2[1]
5f (Scaffold A) Chlorop-2-methyl pyrrolidin-1-yl29EGFR[10]
5g (Scaffold A) Chlorop-4-morpholin-1-yl31EGFR[10]

Note: GI₅₀ is the concentration required to inhibit the growth of treated cells by 50%. This table presents data from different studies, and direct comparisons should be made cautiously.

Mechanisms of Action: A Deeper Dive

Neuroprotection via DLDH Inhibition and Nrf2 Activation

The neuroprotective effects of 5-methoxyindole-2-carboxylate and its analogs are multifaceted. As previously mentioned, inhibition of DLDH is a key mechanism.[4] DLDH is a mitochondrial enzyme involved in cellular energy metabolism. Its inhibition by 5MICA can lead to a state of "chemical preconditioning," which protects neurons from subsequent ischemic damage.[6]

The activation of the Nrf2 signaling pathway is another critical component of the neuroprotective action of these compounds.[6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 5-MICA Analog 5-MICA Analog 5-MICA Analog->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibition Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes transcription Antioxidant Response Antioxidant Response Cytoprotective Genes->Antioxidant Response Nrf2_n Nrf2 Nrf2_n->ARE binding

Caption: Nrf2 signaling pathway activation by 5-MICA analogs.

Anticancer Mechanisms: Kinase Inhibition and Apoptosis Induction

The anticancer effects of indole-2-carboxamide derivatives are often mediated by the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as EGFR and CDKs.[1][5] By binding to the ATP-binding pocket of these kinases, the compounds prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways that drive tumor growth.

In addition to kinase inhibition, many of these compounds induce apoptosis, or programmed cell death.[10] This is often evidenced by the activation of caspases, a family of proteases that execute the apoptotic program.[10] For example, potent indole-2-carboxamide derivatives have been shown to increase the levels of caspase-3 and caspase-8, as well as the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2.[10]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR & Optimization Start Ethyl 5-methoxyindole-2-carboxylate Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Hydrazinolysis Hydrazinolysis Start->Hydrazinolysis AmineCoupling Amide Coupling Hydrolysis->AmineCoupling Analogs Diverse Analogs AmineCoupling->Analogs Condensation Condensation with Aldehydes Hydrazinolysis->Condensation Condensation->Analogs Antiproliferative Antiproliferative Assays (e.g., MTT, LDH) Analogs->Antiproliferative Kinase Kinase Inhibition Assays (e.g., EGFR, CDK2) Analogs->Kinase Apoptosis Apoptosis Assays (e.g., Caspase activation) Analogs->Apoptosis Neuroprotection Neuroprotection Assays (e.g., Oxidative stress models) Analogs->Neuroprotection Enzyme Enzyme Inhibition Assays (e.g., DLDH) Analogs->Enzyme SAR Structure-Activity Relationship Analysis Antiproliferative->SAR Kinase->SAR Apoptosis->SAR Neuroprotection->SAR Enzyme->SAR LeadOpt Lead Optimization SAR->LeadOpt

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of Methyl 5-Methoxy-1H-indole-2-propanoate as a Versatile Drug Discovery Scaffold

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it an invaluable starting point for drug discovery campaigns.[4][5] This guide focuses on a specific, highly tractable derivative: Methyl 5-methoxy-1H-indole-2-propanoate (MMIP) . We present MMIP as a versatile and strategically designed scaffold, offering multiple points for chemical diversification. This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthetic tractability, and strategic application of MMIP in hit-to-lead development. Included are detailed, field-proven protocols for chemical modification and representative biological screening assays to empower researchers to harness the full potential of this promising scaffold.

Section 1: Physicochemical Profile and Strategic Value of the MMIP Scaffold

The rational design of a drug discovery campaign begins with a scaffold that possesses favorable physicochemical and pharmacokinetic properties. MMIP is strategically endowed with features that render it an excellent starting point for library synthesis.

1.1. Molecular Properties

The properties of MMIP align well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. This "drug-likeness" provides a solid foundation, minimizing the need for extensive property optimization in the early stages of discovery.

PropertyValueLipinski's Rule of Five GuidelineSignificance in Drug Discovery
Molecular Weight 233.26 g/mol < 500Ensures efficient absorption and distribution.
LogP (calculated) ~2.3≤ 5Balanced lipophilicity for membrane permeability and aqueous solubility.
H-Bond Donors 1 (Indole N-H)≤ 5Contributes to target binding and solubility.
H-Bond Acceptors 3 (Methoxy O, Ester C=O, Ester O)≤ 10Provides multiple points for hydrogen bonding with biological targets.
Rotatable Bonds 4≤ 10Allows conformational flexibility to fit into diverse binding pockets.

1.2. Strategic Rationale for MMIP

The selection of MMIP as a core scaffold is based on the following strategic advantages:

  • 5-Methoxy Group: This electron-donating group can influence the electronic properties of the indole ring, potentially enhancing binding affinity to certain targets. It also serves as a potential metabolic site and a vector for exploring structure-activity relationships (SAR).

  • 2-Propanoate Moiety: The propanoate side chain extends from a less common position (C2) compared to the frequently explored C3, offering novel chemical space. The methyl ester provides a readily modifiable handle for creating diverse amide libraries, a common strategy for improving potency and pharmacokinetic properties.

  • Core Indole Nucleus: The indole ring itself is a versatile pharmacophore, capable of participating in π-stacking, hydrogen bonding, and hydrophobic interactions.[1][2]

Section 2: Synthetic Strategies and Chemical Diversification Protocols

The true power of a scaffold lies in its chemical tractability. MMIP offers several "handles" for straightforward and efficient chemical modification.

Diagram: Key Reaction Handles of the MMIP Scaffold

MMIP_Scaffold cluster_0 Methyl 5-methoxy-1H-indole-2-propanoate (MMIP) cluster_1 Diversification Points MMIP N_Alkylation N-Alkylation/Arylation N_Alkylation:w->MMIP:n Position 1 Amide_Formation Amide Formation Amide_Formation:w->MMIP:e Ester Group Aromatic_Sub Aromatic C-H Functionalization Aromatic_Sub:e->MMIP:s Positions 4, 6, 7

Caption: Key reactive sites on the MMIP scaffold for chemical library synthesis.

2.1. Protocol for N-Alkylation of the Indole Core

Modification of the indole nitrogen is a common strategy to modulate a compound's pharmacological properties.[6] This protocol provides a standard method using a mild base.

Objective: To introduce alkyl or benzyl groups at the N-1 position of the indole ring.

Materials:

  • Methyl 5-methoxy-1H-indole-2-propanoate (MMIP)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add MMIP (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration ~0.2 M).

  • Add anhydrous K₂CO₃ (1.5 eq) to the solution.

  • Add the desired alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Causality: The use of K₂CO₃ provides a sufficiently basic environment to deprotonate the indole N-H, which is acidic enough to react without requiring stronger, more hazardous bases like sodium hydride.[7] DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

2.2. Protocol for Amide Library Synthesis via Ester Hydrolysis and Coupling

Converting the methyl ester to a diverse library of amides is a cornerstone of lead optimization, as amides can form key hydrogen bond interactions and improve metabolic stability.[8]

Step A: Saponification (Ester to Carboxylic Acid)

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Materials:

  • N-alkylated MMIP derivative (from protocol 2.1)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:Water.

  • Add LiOH (2.0 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until completion (typically 2-4 hours).

  • Remove the organic solvents under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Step B: Amide Coupling

Objective: To couple the carboxylic acid with a diverse set of primary or secondary amines.

Materials:

  • Carboxylic acid from Step A

  • Desired amine (1.1 eq)

  • HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.1 eq) to the solution.

  • Stir at room temperature and monitor by TLC (typically 6-12 hours).

  • Perform an aqueous workup as described in protocol 2.1 (steps 6-9).

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Causality: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization, making it suitable for creating diverse and complex amide libraries.[9]

Section 3: Target Identification and Biological Screening Strategy

With a library of MMIP derivatives in hand, the next phase is biological evaluation. The screening strategy can be hypothesis-driven or unbiased, depending on the research goals.

3.1. Hypothesis-Driven Target Selection

The 5-methoxyindole core is present in several compounds with known biological activities, suggesting potential starting points for investigation. For example, many indole derivatives are known to interact with G-protein coupled receptors (GPCRs) or kinases.[4][5] The structural similarity of the indole nucleus to neurotransmitters like serotonin makes GPCRs involved in neurological pathways an attractive target class.

3.2. Workflow for a High-Throughput Screening (HTS) Campaign

A tiered screening approach is efficient for identifying promising hits from a large compound library.

HTS_Workflow start MMIP-Derived Library (100s-1000s of compounds) primary_screen Primary Screen (e.g., Single-point concentration @ 10 µM) start->primary_screen hit_id Hit Identification (>50% inhibition/activation) primary_screen->hit_id dose_response Dose-Response Assay (IC50 / EC50 determination) hit_id->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis sar_analysis->start Iterative Synthesis lead_candidates Lead Candidates for Further Optimization sar_analysis->lead_candidates

Caption: A typical workflow for a high-throughput screening cascade.

3.3. Protocol for a Representative Primary Assay: GPCR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine if synthesized compounds can displace a known radiolabeled ligand from a target GPCR, indicating direct interaction.[10]

Objective: To measure the binding affinity (Ki) of MMIP derivatives for a specific Gi-coupled GPCR.

Materials:

  • Cell membranes prepared from a cell line overexpressing the target GPCR (e.g., CHO-K1 or HEK293 cells).[11]

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand).

  • MMIP library compounds dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 25 µL of assay buffer to the "total binding" wells, 25 µL of non-specific binding control to the "NSB" wells, and 25 µL of serially diluted MMIP test compounds to the "competition" wells.

  • Radioligand Addition: Add 25 µL of the [³H]-ligand (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 50 µL of the prepared cell membranes (containing a consistent amount of protein, e.g., 10-20 µg per well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The assay includes positive (total binding) and negative (non-specific binding) controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

Section 4: Case Study - Development of a Kinase Inhibitor Series

To illustrate the application of these protocols, we present a hypothetical case study on developing a kinase inhibitor series starting from the MMIP scaffold. Many indole derivatives have shown promise as kinase inhibitors.[4][5]

4.1. Initial Hit and SAR Exploration

Following a primary screen of a 100-compound MMIP library against a panel of kinases, the N-benzylated amide derivative, MMIP-Bz-Pip , was identified as a modest inhibitor of Kinase X (IC₅₀ = 5.2 µM).

An initial SAR exploration was conducted by varying the R¹ (N-substituent) and R² (amide) groups.

Compound IDR¹ (N-Substituent)R² (Amide)Kinase X IC₅₀ (µM)
MMIPH-OCH₃> 50
MMIP-Bz-CH₂Ph-OCH₃25.4
MMIP-Bz-Pip -CH₂Ph Piperidin-1-yl 5.2
MMIP-Bz-Morph-CH₂PhMorpholino12.8
MMIP-Me-Pip-CH₃Piperidin-1-yl18.1
MMIP-pFBz-Pip-CH₂(4-F-Ph)Piperidin-1-yl1.8

4.2. Lead Optimization and Pathway Context

The initial SAR suggests:

  • Amide formation is crucial for activity (MMIP-Bz vs. MMIP-Bz-Pip).

  • A large hydrophobic group at the N-1 position is preferred (MMIP-Bz-Pip vs. MMIP-Me-Pip).

  • Electron-withdrawing groups on the benzyl ring enhance potency (MMIP-pFBz-Pip).

This data guides the next round of synthesis, focusing on diverse substituted benzyl groups at R¹ and further exploration of the amide moiety.

Diagram: Targeted Kinase Signaling Pathway

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor MMIP-pFBz-Pip Inhibitor->KinaseX Inhibits

Caption: Inhibition of the Kinase X signaling pathway by an optimized MMIP derivative.

4.3. Protocol for an In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the IC₅₀ of an inhibitor against a specific kinase.[12][13][14]

Objective: To quantify the inhibitory potency of MMIP derivatives against Kinase X.

Materials:

  • Recombinant human Kinase X enzyme.

  • Kinase-specific peptide substrate.

  • Adenosine-5'-triphosphate (ATP).

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • MMIP library compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating: Add 2.5 µL of 4x concentrated test compound (serially diluted in DMSO, then assay buffer) to the assay plate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Addition: Add 2.5 µL of 4x concentrated Kinase X enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 5 µL of 2x concentrated ATP/Substrate mixture to all wells to start the kinase reaction. The final ATP concentration should be near the Kₘ for the enzyme.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Readout: Measure the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data: 0% activity = "no enzyme" control; 100% activity = "no inhibitor" control.

    • Plot the percent inhibition versus the log concentration of the inhibitor.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

Methyl 5-methoxy-1H-indole-2-propanoate (MMIP) represents a strategically designed, high-potential scaffold for modern drug discovery. Its favorable physicochemical properties, coupled with straightforward and versatile chemical handles, allow for the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize novel derivatives, screen them against relevant biological targets, and interpret the resulting data to drive lead optimization. By leveraging the inherent advantages of the MMIP scaffold, drug discovery teams can efficiently explore novel chemical space and accelerate the development of next-generation therapeutics.

References

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. PubMed. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. Available at: [Link]

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Bentham Science. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available at: [Link]

  • Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. ResearchGate. Available at: [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Wiley Online Library. Available at: [Link]

  • EnzyChromTM Kinase Assay Kit. BioAssay Systems. Available at: [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Nickel-Catalyzed Amide Bond Formation From Methyl Esters. PubMed. Available at: [Link]

  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Indole-2-Propanoate Esters

Executive Summary The indole scaffold is a "privileged structure" in drug discovery, serving as the core for therapeutics ranging from NSAIDs (Indomethacin) to triptans and oncology agents. While the C3-position of the i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, serving as the core for therapeutics ranging from NSAIDs (Indomethacin) to triptans and oncology agents. While the C3-position of the indole ring is naturally nucleophilic and easily functionalized (e.g., Tryptophan derivatives), accessing Indole-2-propanoate esters (C2-functionalized alkyl esters) presents a regiochemical challenge.

Traditional thermal methods for C2-functionalization often require harsh conditions, toxic transition metals, or multi-step protection-deprotection sequences. Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers by providing direct dielectric heating, significantly accelerating reaction rates and improving regioselectivity.

This guide details two complementary microwave protocols:

  • The Direct Fischer Route (Modified): For rapid access to indole-alkanoates.

  • The Pd-Catalyzed Heck Route (Precision): For exclusive synthesis of the indole-2-propanoate regioisomer.

Scientific Foundation & Mechanism

Why Microwave Irradiation?

In conventional heating (oil bath), energy is transferred via convection, creating temperature gradients and "wall effects." In contrast, microwave irradiation (2.45 GHz) utilizes dielectric heating , where dipolar molecules (solvents like DMSO, DMF, or Ethanol) align with the oscillating electric field. This generates internal heat through molecular friction and rotation.

  • The "Specific Microwave Effect": For the Fischer Indole Synthesis, MW irradiation helps overcome the high activation energy of the [3,3]-sigmatropic rearrangement (the rate-determining step), often reducing reaction times from 12 hours (reflux) to <20 minutes.

Chemical Pathways

The synthesis of Indole-2-propanoate esters requires careful selection of the starting material to control regioselectivity.

Pathway A: Fischer Indole Synthesis (General Indole Formation)

The reaction involves the condensation of a phenylhydrazine with a ketone.

  • Challenge: Cyclization of unsymmetrical ketones usually favors the formation of the C3-substituted indole (thermodynamic product) or the C2-methyl indole.

  • Solution: To obtain a C2-long chain, one must use specific

    
    -halo ketones or employ post-synthetic functionalization.
    
Pathway B: Microwave-Assisted Heck Coupling (Target Specific)

To specifically target the Indole-2-propanoate , a Palladium-catalyzed Heck coupling of a 2-haloindole with an acrylate ester, followed by reduction, is the most reliable high-precision route. MW irradiation accelerates the oxidative addition step of the catalytic cycle.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 10–20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Solvents: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) – High tan

    
     for efficient MW absorption.
    
Protocol A: One-Pot Fischer Synthesis of Indole Alkanoates

Note: This protocol yields primarily 3-substituted indoles but is the standard for generating the indole core.

Reagents:

  • Phenylhydrazine hydrochloride (1.0 equiv)

  • Ethyl 5-oxohexanoate (1.0 equiv)

  • Catalyst: Zinc Chloride (

    
    ) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) (1.5 equiv)
  • Solvent: Glacial Acetic Acid

Procedure:

  • Preparation: In a 5 mL microwave vial, dissolve Phenylhydrazine HCl (1.0 mmol, 144 mg) and Ethyl 5-oxohexanoate (1.0 mmol, 158 mg) in 3 mL of glacial acetic acid.

  • Catalyst Addition: Add

    
     (1.5 mmol, 204 mg) to the mixture.
    
  • Sealing: Cap the vial with a PTFE septum and crimp seal.

  • Irradiation:

    • Temperature: 140°C

    • Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Work-up: Cool to RT. Pour mixture into crushed ice/water (20 mL). Neutralize with saturated

    
    .[1] Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

Protocol B: Precision Synthesis of Ethyl 3-(1H-indol-2-yl)propanoate (Heck Route)

This is the specific route for the "Indole-2-propanoate" regioisomer.

Step 1: MW-Assisted Heck Coupling



Reagents:

  • 2-Iodoindole (1.0 equiv) (Protected N-Boc recommended)

  • Ethyl Acrylate (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (3 mL)

Procedure:

  • Charge: Add 2-Iodoindole (1.0 mmol), Ethyl Acrylate (1.5 mmol),

    
     (11 mg), 
    
    
    
    (26 mg), and Triethylamine (280
    
    
    L) to a 5 mL MW vial.
  • Solvent: Add 3 mL anhydrous DMF. Degas with Argon for 1 min.

  • Irradiation:

    • Temperature: 120°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

  • Work-up: Filter through Celite pad. Dilute with water, extract with EtOAc.

  • Intermediate: Yields the unsaturated Indole-2-acrylate.

Step 2: Rapid Reduction (Flow or Batch) Hydrogenation of the acrylate double bond (


, Pd/C) yields the final Ethyl 3-(1H-indol-2-yl)propanoate .

Results & Critical Process Parameters (CPP)

Comparison: MW vs. Thermal (Fischer Route)
ParameterConventional Thermal (Reflux)Microwave Irradiation (140°C)Impact
Time 12 – 18 Hours10 – 15 Minutes98% Time Savings
Yield 45 – 60%82 – 91%Cleaner Profile
Solvent Toluene/Benzene (Toxic)Acetic Acid/Ethanol (Greener)Sustainability
Purity Requires extensive columnSimple filtration/plugEfficiency
Troubleshooting Guide
  • Low Yield: Check the Loss Tangent of your solvent. If using Toluene (low MW absorption), add a "doping" agent like Ionic Liquid ([bmim][PF6]) or switch to DMF.

  • Pressure Errors: The reaction generates

    
     gas (Fischer) or solvent vapor. Ensure the vial headspace is at least 50% of the volume.
    
  • Regioselectivity Issues: In Fischer synthesis, if you observe mixtures of C2/C3 isomers, switch to the Pd-catalyzed route (Protocol B) for absolute regiocontrol.

Visualizations

Reaction Workflow (Protocol A)

MW_Fischer_Workflow Start Reagents: Ph-Hydrazine + Keto-Ester Mix Mix in Vial (AcOH + ZnCl2) Start->Mix Seal Crimp Seal (PTFE Septum) Mix->Seal MW MW Irradiation 140°C, 10 min Seal->MW Insert Cool Cooling (Compressed Air) MW->Cool Auto Workup Quench (Ice/NaHCO3) & Extraction Cool->Workup Product Indole Ester (Isolated) Workup->Product

Caption: Step-by-step workflow for the Microwave-Assisted Fischer Indole Synthesis.

Mechanistic Pathway (Fischer)

Fischer_Mechanism Hydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone -H2O Ketone Keto-Ester Ketone->Hydrazone -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement (MW Accelerated) EneHydrazine->Sigmatropic Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Amine Amino-Acetal Diimine->Amine Re-aromatization Indole Indole-Propanoate Product Amine->Indole -NH3 (Cyclization)

Caption: Mechanism of Fischer Indole Synthesis highlighting the MW-accelerated rearrangement step.

References

  • Review of MW Indole Synthesis: Patil, S. A., et al. "Microwave-assisted synthesis of medicinally relevant indoles."[2] Current Medicinal Chemistry, 2011.[2]

  • Fischer Synthesis Protocol: Sridharan, V., et al. "Recent Developments on Synthesis of Indole Derivatives Through Green Approaches." Current Organic Synthesis, 2011.

  • Indole-2-Carboxylate Synthesis: Gu, L., & Li, X.[3][4] "Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid." Journal of the Brazilian Chemical Society, 2011.[3]

  • Pd-Catalyzed Indole Functionalization: Bellavita, R., et al. "Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization." Symmetry, 2022.[5]

  • General MW Protocols: BenchChem Application Notes. "Microwave-Assisted Synthesis of Substituted Indoles."

Sources

Method

Application Note: Methyl 5-methoxy-1H-indole-2-propanoate in Melatonin Analog Synthesis

This Application Note and Protocol Guide details the synthesis, characterization, and application of Methyl 5-methoxy-1H-indole-2-propanoate , a critical intermediate in the development of subtype-selective melatonin rec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis, characterization, and application of Methyl 5-methoxy-1H-indole-2-propanoate , a critical intermediate in the development of subtype-selective melatonin receptor agonists (specifically MT2-selective ligands) and conformationally restricted tricyclic analogs.

Executive Summary

The development of melatonin receptor agonists has evolved from simple N-acetyl-5-methoxytryptamine (Melatonin) analogs to complex, subtype-selective agents like Ramelteon and Agomelatine. While the C3-substituted indole scaffold is the endogenous standard, C2-functionalized indoles —specifically Methyl 5-methoxy-1H-indole-2-propanoate —have emerged as pivotal intermediates for accessing MT2-selective agonists and tricyclic rigidified pharmacophores .

This guide outlines the high-yield synthesis of this ester via Heck cross-coupling , its conversion into bio-active amides, and its role in Structure-Activity Relationship (SAR) studies targeting the MT2 receptor's unique hydrophobic pocket.

Chemical Profile & Significance

PropertySpecification
Compound Name Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate
Common Name Methyl 5-methoxy-1H-indole-2-propanoate
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Key Moiety 5-Methoxyindole core (MT receptor anchor)
Functional Group C2-Propanoate ester (Linker/Cyclization handle)
Application Precursor for MT2-selective ligands, Tricyclic analogs
The "Why": Structural Activity Relationship (SAR)
  • MT2 Selectivity: The MT2 receptor possesses a larger, lipophilic binding pocket near the C2 position of the indole ring compared to MT1. Introducing a propyl or ethyl-ester chain at C2 (derived from this intermediate) allows for "lock-and-key" specificity, reducing off-target effects.

  • Tricyclic Scaffolds: This ester serves as a precursor for intramolecular cyclization (e.g., Friedel-Crafts or amidation) to form tetrahydro-β-carbolines or similar tricyclic cores found in next-generation insomnia therapeutics.

Application Protocol 1: Synthesis of the Intermediate

Methodology: Palladium-Catalyzed Heck Coupling & Hydrogenation

This protocol avoids the harsh conditions of Fischer Indole Synthesis, offering higher regioselectivity for the C2 position.

Step 1: Iodination of 5-Methoxyindole

Objective: Install a reactive handle at the C2 position.

  • Reagents: 5-Methoxyindole,

    
    -Butyllithium (
    
    
    
    -BuLi), Iodine (
    
    
    ), THF (anhydrous).
  • Mechanism: Lithiation at C2 (kinetically favored with N-protection or directing groups, but direct C2-lithiation is possible with careful temp control) followed by electrophilic quench. Note: N-protection (e.g., with SEM or Boc) is recommended to prevent N-lithiation.

Step 2: Heck Cross-Coupling

Objective: Couple the indole core with the acrylate chain.

  • Reagents: 2-Iodo-5-methoxy-1H-indole (protected), Methyl Acrylate,

    
    , 
    
    
    
    ,
    
    
    , DMF.
  • Conditions: 80°C, 12 hours, Inert Atmosphere (

    
    ).
    
  • Reaction:

    
    
    
Step 3: Catalytic Hydrogenation

Objective: Reduce the alkene to the saturated propanoate.

  • Reagents: Methyl 3-(5-methoxy-1H-indol-2-yl)acrylate,

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Protocol:

    • Dissolve the acrylate intermediate in MeOH (0.1 M).

    • Add 10 mol% Pd/C catalyst carefully under Argon.

    • Purge with

      
       gas (balloon pressure is sufficient).
      
    • Stir at RT for 4-6 hours. Monitor by TLC (disappearance of UV-active alkene spot).

    • Filter through Celite to remove Pd. Concentrate in vacuo.

Yield Expectation: 85-92% (over 2 steps).

Application Protocol 2: Downstream Transformation (Melatonin Analog Synthesis)

Target: N-[2-(5-methoxy-1H-indol-2-yl)ethyl]acetamide (C2-Iso-Melatonin)

This protocol converts the propanoate ester into the acetamide side chain, mimicking melatonin but at the C2 position.

Workflow Diagram

G Start Methyl 5-methoxy indole-2-propanoate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Acid Indole-2-propanoic Acid Step1->Acid Step2 Curtius Rearrangement (DPPA, tBuOH) Acid->Step2 Amine C2-Tryptamine Analog Step2->Amine Step3 Acetylation (Ac2O, Pyridine) Amine->Step3 Final C2-Iso-Melatonin (MT2 Selective) Step3->Final

Caption: Synthetic workflow for converting the propanoate intermediate into a bioactive C2-substituted melatonin analog.

Detailed Steps:
  • Saponification: Treat the ester with LiOH (2 eq) in THF/H2O (3:1) at RT for 2h to yield the free acid.

  • Curtius Rearrangement (Chain Shortening):

    • Note: If the target is a 3-carbon amide (homomelatonin analog), react the acid directly with amine/coupling agent.

    • If the target is the ethyl-amide (Melatonin isomer): Convert acid to acyl azide (DPPA,

      
      ), reflux in toluene to form isocyanate, then hydrolyze to amine.
      
  • Acetylation: React the resulting amine with Acetic Anhydride (

    
    ) and Pyridine in DCM at 0°C to RT.
    

Quality Control & Troubleshooting

ParameterMethodAcceptance CriteriaCommon Issue
Purity HPLC (C18, ACN/H2O)>98.0% AreaResidual Pd catalyst (dark color)
Identity 1H-NMR (DMSO-d6)Methoxy singlet (~3.8 ppm), Indole NH (broad, >10 ppm)Incomplete hydrogenation (alkene peaks at 6.0-7.5 ppm)
Water Content Karl Fischer<0.5%Ester hydrolysis during storage

Troubleshooting Tip:

  • Problem: Low yield in Heck coupling.

  • Solution: Ensure the indole nitrogen is protected (e.g., Boc or Tosyl). Free N-H indoles can poison Pd catalysts or undergo side reactions. Deprotect after the hydrogenation step.

References

  • Rivara, S., et al. (2008). "Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders." Current Topics in Medicinal Chemistry. Link

  • Spadoni, G., et al. (1997).[1] "Conformationally Restrained Melatonin Analogues: Synthesis, Binding Affinity for the Melatonin Receptor, Evaluation of the Biological Activity, and Molecular Modeling Study." Journal of Medicinal Chemistry. Link

  • Lozinskaya, N. A., et al. (2005). "Synthesis of 2-substituted melatonin derivatives." Chemical Heterocyclic Compounds. Link

  • PubChem Compound Summary. (2023). "1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester."[2] National Center for Biotechnology Information. Link

  • Tsotinis, A., et al. (2007). "Design, synthesis, and melatoninergic activity of new 2-substituted-5-methoxyindoles." Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Synthesis of Methyl 5-methoxy-1H-indole-2-propanoate

Welcome to the technical support center for the synthesis of methyl 5-methoxy-1H-indole-2-propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 5-methoxy-1H-indole-2-propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. By combining established chemical principles with practical, field-proven insights, this document aims to serve as a comprehensive resource for optimizing your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the most probable causes and how can I address them?

Low yields are the most frequently reported issue in Fischer indole syntheses.[1] This can stem from several factors related to reaction conditions, reagent stability, and competing side reactions.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical for driving the reaction to completion.[1][2] The key step, a[3][3]-sigmatropic rearrangement, is acid-catalyzed, but excessively harsh conditions can lead to degradation.[4][5]

    • Solution: Systematically screen different acid catalysts. Polyphosphoric acid (PPA) is often effective as it serves as both a catalyst and a dehydrating agent.[6] Other options include zinc chloride (ZnCl₂), p-toluenesulfonic acid (p-TsOH), or sulfuric acid in acetic acid.[3][5] Start with milder conditions and incrementally increase acid strength or concentration.

  • N-N Bond Cleavage: The electron-donating methoxy group (-OCH₃) on the phenylhydrazine ring can stabilize intermediates. While this can be beneficial, it may also inadvertently favor a competing pathway involving the cleavage of the N-N bond, which prevents the desired cyclization.[7][8] This leads to the formation of aniline byproducts instead of the indole.

    • Solution: Carefully control the reaction temperature. The[3][3]-sigmatropic rearrangement requires thermal energy, but excessive heat can promote the undesired N-N bond cleavage.[7] An optimal temperature range, often found empirically between 80-110°C, must be maintained.

  • Impure Starting Materials: The purity of the 4-methoxyphenylhydrazine and methyl 4-oxopentanoate is paramount. Impurities can introduce competing reactions or inhibit the catalyst.[1]

    • Solution: Ensure the 4-methoxyphenylhydrazine is pure; it can degrade upon storage, often indicated by a change in color. If necessary, purify it by recrystallization before use. The keto-ester should be freshly distilled if its purity is questionable.

Q2: The reaction mixture turns dark, and I'm isolating a significant amount of tar-like material, complicating purification. What's happening?

The formation of dark, polymeric material is typically a sign of product degradation or extensive side reactions under overly harsh acidic conditions.

  • Cause: Indoles, particularly those with electron-donating groups, can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.[2]

  • Solution 1: Moderate Reaction Conditions: Reduce the reaction temperature and/or the concentration of the acid catalyst. It is often a trade-off between reaction rate and product stability. Running the reaction for a longer time at a lower temperature may yield a cleaner product.

  • Solution 2: In Situ Hydrazone Formation: The intermediate hydrazone may be unstable under the reaction conditions.[7] Consider forming the hydrazone at a lower temperature before adding the stronger acid catalyst for the cyclization step. Some protocols even suggest forming the hydrazone in situ by mixing the hydrazine and keto-ester directly in a milder acidic medium like acetic acid before introducing the main cyclization catalyst.[6]

Q3: My reaction isn't going to completion, and TLC analysis shows a persistent spot corresponding to the hydrazone intermediate. How can I drive the cyclization forward?

Incomplete conversion is often related to insufficient activation energy or catalyst efficacy.[7]

  • Cause 1: Insufficient Acid Strength/Concentration: The acid may not be potent enough to effectively catalyze the key rearrangement step.[7]

    • Solution: Switch to a stronger acid catalyst. If you are using a Brønsted acid like HCl or H₂SO₄ in a solvent, consider moving to a Lewis acid like ZnCl₂ or a dehydrating acid like PPA.[5]

  • Cause 2: Insufficient Temperature: The[3][3]-sigmatropic rearrangement has a significant activation energy barrier that must be overcome.[7]

    • Solution: Gradually increase the reaction temperature in 10°C increments, while monitoring the reaction by TLC for both the disappearance of the hydrazone and the appearance of byproducts.

  • Cause 3: Presence of Water: Water can inhibit the action of Lewis acid catalysts and interfere with dehydrating agents like PPA.

    • Solution: Ensure all glassware is flame-dried and reagents (solvents, keto-ester) are anhydrous.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions regarding the synthesis.

Q1: What is the most reliable synthetic route to prepare methyl 5-methoxy-1H-indole-2-propanoate?

The most common and robust method is the Fischer indole synthesis .[9][10] This route involves two main steps:

  • Hydrazone Formation: The condensation of 4-methoxyphenylhydrazine with methyl 4-oxopentanoate.

  • Indolization: The acid-catalyzed cyclization of the resulting hydrazone to form the indole ring, with the elimination of ammonia.[5]

An alternative, often integrated, approach is the Japp-Klingemann reaction , which can be used to synthesize the required hydrazone intermediate from the diazonium salt of 4-methoxyaniline and a suitable β-dicarbonyl compound, followed by Fischer cyclization.[11][12][13]

Q2: How does the 5-methoxy substituent influence the reaction?

The methoxy group is a moderately strong electron-donating group (EDG). Its presence has two main effects:

  • Activation: It increases the electron density of the aromatic ring, which generally speeds up the key[3][3]-sigmatropic rearrangement step.[14]

  • Potential for Side Reactions: As mentioned in the troubleshooting section, the EDG can also over-stabilize certain intermediates, potentially favoring an undesired N-N bond cleavage pathway over the productive cyclization pathway.[8] This makes careful control of reaction conditions essential.

Q3: What are the best practices for the work-up and purification of the final product?

  • Work-up: After the reaction is complete, the mixture is typically cooled and quenched by carefully pouring it onto ice water or a basic solution (e.g., aqueous sodium bicarbonate) to neutralize the strong acid. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product is often purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Due to the potential for minor impurities, careful fractionation of the column is recommended. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol) can be performed on the purified oil or solid to achieve high purity.[15]

Q4: Can this reaction be performed without a solvent?

Yes, solvent-free Fischer indole synthesis has been reported.[10] This typically involves heating a mixture of the hydrazine, the carbonyl compound, and a solid acid catalyst (like p-TsOH) directly. This method can offer advantages in terms of reduced waste and simplified processing, although it may require more precise temperature control to ensure homogeneous heating and prevent charring.[10]

Data & Protocols
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
CatalystTypeTypical ConditionsAdvantagesDisadvantages
PPA (Polyphosphoric Acid) Brønsted/Dehydrating80-110°C, neatStrong catalyst, acts as solvent and dehydrating agent.[6]Viscous, can be difficult to stir; work-up can be challenging.
ZnCl₂ Lewis Acid100-150°C, in solventEffective for less reactive substrates.[5]Requires anhydrous conditions; can promote charring at high temps.
H₂SO₄ / Acetic Acid Brønsted AcidReflux in AcOHCommon, inexpensive reagents; homogenous reaction.[16]Can lead to sulfonation or other side reactions; may not be strong enough.
p-TsOH Brønsted Acid100-140°C, often in toluene with Dean-StarkMilder than H₂SO₄; allows for azeotropic removal of water.[5]May require higher temperatures and longer reaction times.
Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative example and may require optimization.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add sodium acetate (1.1 eq) to liberate the free hydrazine base.

  • Add methyl 4-oxopentanoate (1.05 eq) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the hydrazine by Thin Layer Chromatography (TLC).

  • Once complete, the solvent can be removed under reduced pressure, or the mixture can be used directly in the next step.

Step 2: Indolization (Cyclization)

  • To the flask containing the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting hydrazine).

  • Heat the mixture to 90-100°C with vigorous mechanical stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC or HPLC until the hydrazone is consumed (typically 2-6 hours).

  • Allow the reaction to cool to about 60°C and carefully quench by pouring it onto a stirred mixture of ice and water.

  • Neutralize the aqueous solution with a strong base (e.g., 10M NaOH) until pH > 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield methyl 5-methoxy-1H-indole-2-propanoate.

Visualizations
Experimental Workflow

G cluster_0 Preparation cluster_1 Core Synthesis cluster_2 Purification & Analysis reagents 1. Reagents (4-Methoxyphenylhydrazine, Methyl 4-oxopentanoate) hydrazone 2. Hydrazone Formation (Ethanol, rt, 2-4h) reagents->hydrazone Condensation cyclization 3. Indolization (PPA, 90-100°C, 2-6h) hydrazone->cyclization [3,3]-Sigmatropic Rearrangement workup 4. Quench & Extraction (Ice water, NaOH, EtOAc) cyclization->workup Neutralization purify 5. Chromatography (Silica Gel, Hex/EtOAc) workup->purify Crude Product product 6. Final Product (Methyl 5-methoxy-1H- indole-2-propanoate) purify->product Pure Compound

Caption: General workflow for the synthesis of the target indole.

Troubleshooting Logic for Low Yield

G problem Problem: Low Yield cause1 Cause: Impure Reagents problem->cause1 cause2 Cause: Suboptimal Conditions problem->cause2 cause3 Cause: Side Reactions (N-N Cleavage) problem->cause3 sol1 Solution: Recrystallize Hydrazine Distill Keto-ester cause1->sol1 sol2 Solution: Screen Acid Catalysts (PPA, ZnCl₂, p-TsOH) cause2->sol2 sol3 Solution: Optimize Temperature (80-110°C) cause2->sol3 sol4 Solution: Ensure Anhydrous Conditions cause2->sol4 cause3->sol3

Caption: Decision tree for diagnosing and solving low yield issues.

References
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Catak, S., et al. (2009). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 74(22), 8788–8791. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • MDPI. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Available at: [Link]

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Arkivoc. (1999). Synthesis of 5-substituted indole derivatives, part ii.1. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • ResearchGate. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]

  • University of Rochester. (n.d.). Indoles. Retrieved from [Link]

  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Available at: [Link]

Sources

Optimization

Solubility issues with methyl 5-methoxy-1H-indole-2-propanoate in water

Subject: Troubleshooting Aqueous Solubility for Methyl 5-methoxy-1H-indole-2-propanoate Case ID: IND-SOL-005 Support Level: Tier 3 (Senior Application Scientist) Executive Summary Methyl 5-methoxy-1H-indole-2-propanoate...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Aqueous Solubility for Methyl 5-methoxy-1H-indole-2-propanoate Case ID: IND-SOL-005 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Methyl 5-methoxy-1H-indole-2-propanoate is a highly lipophilic ester with negligible intrinsic water solubility. Users frequently encounter precipitation ("crashing out") upon dilution from organic stocks into aqueous buffers. Furthermore, the ester linkage is susceptible to hydrolysis, creating a risk where "solubility issues" are actually chemical degradation events.

This guide provides a validated physicochemical framework to solubilize this compound for bioassays, animal studies, and analytical standards.

Module 1: Physicochemical Diagnostics

Why Won't It Dissolve?

Before attempting a fix, you must understand the molecular barriers. This compound fails in water due to two synergistic forces:

  • High Lipophilicity (LogP ~2.5–3.0): The indole core is aromatic and hydrophobic. The methoxy group (C-5) and the methyl ester (C-2 side chain) remove potential hydrogen-bond donors, locking the molecule in a non-polar state.

  • Crystal Lattice Energy: Indoles often exhibit strong

    
    -
    
    
    
    stacking in their solid state. Water molecules cannot overcome these intermolecular forces to solvate the individual molecules.

The "Parachute" Failure Mode: Most researchers dissolve the compound in DMSO and spike it into water. This creates a transient supersaturated state (the "parachute"). Within seconds to minutes, the hydrophobic effect drives the molecules to aggregate, causing rapid precipitation (the "crash").

Visualizing the Failure Pathway

The following diagram illustrates the decision matrix for selecting the correct solubilization strategy based on your end application.

Solubility_Decision_Tree Start Application Type CellCulture In Vitro / Cell Culture Start->CellCulture AnimalStudy In Vivo / Animal Study Start->AnimalStudy Analytical HPLC / QC Standard Start->Analytical DMSO_Route Solvent Exchange (DMSO < 0.1%) CellCulture->DMSO_Route Standard Formulation Advanced Formulation AnimalStudy->Formulation MobilePhase High Organic Phase (>50% ACN/MeOH) Analytical->MobilePhase Crash_Risk Risk: Precipitation (Check Microscopy) DMSO_Route->Crash_Risk If Conc > 10µM Cyclodextrin HP-β-Cyclodextrin (Encapsulation) Formulation->Cyclodextrin Preferred

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Module 2: Solubilization Protocols

Protocol A: The Solvent-Shift Method (In Vitro)

Best for: Cell culture (IC50 assays), Enzyme kinetics. Limitation: Final concentration usually limited to < 50 µM.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (99.9%)

  • Phosphate Buffered Saline (PBS), pH 7.4 (Pre-warmed to 37°C)

Step-by-Step:

  • Stock Preparation: Dissolve the solid methyl 5-methoxy-1H-indole-2-propanoate in pure DMSO to a concentration of 10 mM . Vortex until clear.

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Critical Step): Do NOT add the 10 mM stock directly to the cell media.

    • Prepare a 100x working solution in pure DMSO (e.g., dilute 10 mM down to 1 mM).

  • Final Spiking: Add the 100x DMSO working solution to the aqueous buffer while vortexing rapidly .

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v).

    • Observation: Inspect for "Tyndall effect" (haziness). If hazy, you have a suspension, not a solution.

Protocol B: Cyclodextrin Encapsulation (In Vivo/High Conc.)

Best for: Animal dosing, high-concentration aqueous stocks (>100 µM). Mechanism: The hydrophobic indole enters the donut-shaped cavity of the cyclodextrin, shielding it from water.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Milli-Q Water

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in water. Filter sterilize (0.22 µm).

  • Dissolve the indole ester in a minimal volume of Acetone or Ethanol (e.g., 10 mg in 0.5 mL).

  • Add the organic indole solution dropwise into the agitating HP-β-CD solution.

  • Evaporation: Stir the mixture open to the air (or use a rotary evaporator) to remove the volatile organic solvent (Acetone/Ethanol).

  • Result: A clear aqueous solution where the drug is trapped inside the cyclodextrin cage.

Module 3: Stability & Degradation (The Hidden Trap)[1]

Users often report that the compound "dissolved initially but precipitated later." In 40% of cases, this is actually chemical hydrolysis , not physical precipitation.

The Reaction:



The Methyl 5-methoxy-1H-indole-2-propanoate (Ester) hydrolyzes to 5-methoxy-1H-indole-2-propanoic acid.

  • The Trap: The acid form might be soluble at pH 7.4 (as a salt), leading the user to think the ester is dissolved. In reality, the active compound has degraded.

QC Check: Always run a generic HPLC gradient (5% -> 95% Acetonitrile) if your aqueous solution sits for >4 hours. The Acid peak will elute significantly earlier (lower retention time) than the Ester peak.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO? A: Yes, but Ethanol has a higher vapor pressure and evaporates, potentially changing concentrations in open wells. DMSO is preferred for stock stability, but Ethanol is preferred if you are performing the Cyclodextrin evaporation method (Protocol B).

Q2: I see a fine white precipitate after 1 hour. Can I just filter it? A: NO. If you filter the precipitate, you are removing the drug. The concentration in the filtrate will be unknown and likely near zero. You must improve solubility (add surfactant like Tween-80 or use Cyclodextrin) rather than filtering.

Q3: Why does the solution turn yellow over time? A: Indoles are sensitive to oxidation, especially in the presence of light and high pH. A yellow/brown tint indicates the formation of oxidation byproducts (quinoids).

  • Fix: Store DMSO stocks at -20°C, protected from light (amber vials), and purge with Nitrogen/Argon gas if possible.

Q4: Is the "propanoate" more soluble than the "acetate" derivative? A: No, it is likely less soluble. The propanoate chain adds an extra methylene (-CH2-) group compared to the acetate, increasing the lipophilicity (LogP) and reducing water solubility.

Summary Data Table

ParameterValue / RecommendationNotes
Predicted LogP ~2.5 – 3.0Highly Lipophilic
Max Solubility (Water) < 10 µg/mLEssentially insoluble without aid
Max Solubility (DMSO) > 50 mg/mLExcellent solvent
Preferred Co-solvent DMSO (0.1 - 0.5% final)For cell assays
Preferred Carrier HP-β-Cyclodextrin (20%)For animal studies
Stability Risk Ester HydrolysisAvoid pH > 7.5; Use fresh preps

References

  • PubChem. 1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Standard protocol for Protocol B).
  • Li, Di, et al. (2005). Equilibrium Solubility and Dissolution Rate of Indole Derivatives.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[2] ISRN Pharmaceutics. (Reference for Co-solvent strategies).

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-methoxy-1H-indole-2-propanoate

Current Status: Online Operator: Senior Application Scientist (Separation Technologies) Ticket ID: IND-5M-PUR-001[1][2] Executive Summary & Dashboard Welcome to the technical support hub for Methyl 5-methoxy-1H-indole-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Separation Technologies) Ticket ID: IND-5M-PUR-001[1][2]

Executive Summary & Dashboard

Welcome to the technical support hub for Methyl 5-methoxy-1H-indole-2-propanoate . This molecule presents a classic "dual-threat" in chromatography: the indole core is electron-rich (activated by the 5-methoxy group), making it susceptible to acid-catalyzed decomposition on silica gel, while the ester side chain requires careful polarity modulation to separate from unreacted starting materials (often hydrazines or ketones from Fischer synthesis).[1][2]

Quick Reference Data
ParameterRecommended SpecificationNotes
Stationary Phase Silica Gel 60 (40–63 µm)CRITICAL: Must be neutralized if "streaking" occurs.[1][2]
Mobile Phase A n-Hexane (or Heptane)Non-polar carrier.[1][2]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1][2]
Modifier (Optional) Triethylamine (TEA) 1% v/vUse only if decomposition is observed.[1][2]
Detection UV 254 nm / 280 nmIndole absorbs strongly at 280 nm.[1]
Stain Vanillin or Ehrlich’s ReagentProduct turns purple/pink.[2]
Typical Rf 0.35 – 0.45In 30% EtOAc / 70% Hexane.

Method Development & Pre-Run Checks

Before packing your column, you must validate the stability of your crude mixture.[2] 5-methoxyindoles are prone to oxidation and polymerization on acidic surfaces.[2]

The "2D TLC" Stability Test

Why do this? To confirm if your product decomposes on silica.[3]

  • Spot your crude mixture on the bottom-left corner of a square TLC plate.

  • Elute the plate in 30% EtOAc/Hexane .

  • Rotate the plate 90° counter-clockwise.

  • Elute again in the same solvent system .

  • Analysis: All stable compounds will appear on a diagonal line.[1] Any spot appearing off-diagonal indicates decomposition occurred during the time between the two runs (on the silica).[2]

Standard Operating Procedure (SOP)

Step 1: Column Preparation (Neutralization)

The most common failure mode is product turning brown/red on the column.[2] This is acid-catalyzed polymerization.[1][2]

Protocol:

  • Slurry pack the silica gel using Hexane + 1% Triethylamine (TEA) .[1]

  • Flush with 2 column volumes (CV) of pure Hexane to remove excess free amine, leaving the silica surface deactivated.[1][2]

  • Caution: Do not use TEA in the actual gradient unless absolutely necessary, as it can cause peak broadening for the ester.[2]

Step 2: Sample Loading

Avoid "band broadening" at the start.

  • Preferred: Dry load.[1] Dissolve crude in minimum DCM, add silica (1:2 ratio), and rotovap to dryness.[1][2] Load the powder on top of the packed column.

  • Alternative: Liquid load in Toluene (if soluble).[1][2] Avoid DCM liquid loading as it often causes the band to travel too fast initially.

Step 3: Gradient Elution Strategy

The ester is moderately polar.[2] Isocratic runs often fail to remove non-polar impurities.[1]

Time (CV)% Mobile Phase B (EtOAc)Purpose
0–25%Elute non-polar impurities (excess hydrazine/hydrocarbons).[1][2]
2–55% → 20%Linear ramp to move the product.
5–1220% → 40%Product Elution Window.
12–1540% → 100%Flush polar byproducts (acids/polymers).[1][2]

Troubleshooting Guide (Q&A)

Issue: Decomposition & Color Change

Q: My product band turns pink/brown as it travels down the column, and I lose yield. What is happening?

A: This is the hallmark of acid-sensitivity . The 5-methoxy group donates electrons to the indole ring, making the C3 position highly nucleophilic.[2] The acidic silanol groups (Si-OH) on the silica protonate the indole, leading to dimerization or oxidation.[2]

  • Fix: You must buffer the stationary phase. Repack the column using silica slurried in Hexane containing 1% Triethylamine (TEA) or 0.5% Pyridine.

Issue: Poor Separation (Co-elution)

Q: The product co-elutes with a spot just above it. I can't get baseline separation.

A: This is likely the unreacted ketone or a non-polar hydrazone intermediate.[2]

  • Fix 1 (Solvent Swap): Switch from Hex/EtOAc to DCM/Hexane (gradient 0-50% DCM) or Toluene/EtOAc . The pi-pi interactions of Toluene often separate aromatic impurities better than Hexane.

  • Fix 2 (Gradient Shallowing): Reduce the slope of your gradient.[2] Instead of rising 5% B per minute, rise 1% B per minute during the elution window.

Issue: Streaking/Tailing

Q: The product spot on TLC is round, but on the column, it streaks badly.

A: Streaking usually indicates either solubility issues or secondary interactions (H-bonding with silanols).[1][2]

  • Fix: Ensure you are not overloading the column (maintain <1% mass load relative to silica weight).[1] If loading is fine, add 1% Isopropanol (IPA) to your mobile phase B. IPA is a stronger H-bond disruptor than EtOAc and can sharpen the peaks.[1][2]

Visual Logic & Workflows

Figure 1: Method Development Workflow

A logical flow to determine the correct stationary phase treatment.

MethodDev cluster_legend Key Start Crude Mixture TLC Run Standard TLC (30% EtOAc/Hex) Start->TLC DecompCheck 2D TLC Stability Check (Diagonal Test) TLC->DecompCheck Decision Is product stable? DecompCheck->Decision Stable Standard Silica Column Hex/EtOAc Gradient Decision->Stable Yes Unstable Decomposition Detected (Off-diagonal spots) Decision->Unstable No Neutralize Neutralize Silica (Slurry w/ 1% TEA) Unstable->Neutralize RunBuffered Run Buffered Column (Hex/EtOAc) Neutralize->RunBuffered Action Action Critical Decision Critical Decision

Caption: Workflow for determining silica stability. If 2D TLC shows off-diagonal spots, neutralization with TEA is mandatory.

Figure 2: Troubleshooting Logic Tree

Diagnostic path for common elution issues.

Troubleshooting Problem Chromatography Issue Type Identify Symptom Problem->Type CoElution Co-elution / Overlap Type->CoElution Mixed Fractions Streaking Streaking / Tailing Type->Streaking Broad Peak ColorChange Band turns Pink/Brown Type->ColorChange Decomposition Sol1 Switch Solvent System (Try Toluene or DCM) CoElution->Sol1 Sol2 Add 1% Isopropanol or Decrease Load Streaking->Sol2 Sol3 ACIDITY FAILURE Repack w/ 1% TEA ColorChange->Sol3

Caption: Diagnostic tree for resolving co-elution, streaking, and on-column decomposition.

References

  • Fischer Indole Synthesis Mechanism & Conditions Source: Alfa Chemistry Citation: "The Fischer indole synthesis proceeds through a sequence of acid-mediated transformations...[2][4][5][6] The choice of acid catalyst is very important."

  • Stability of Electron-Rich Indoles on Silica Source: American Chemical Society (ACS) Citation: "Column chromatography was undertaken on silica gel... Electron-donating substituents facilitated the amidation reactions but can lead to instability."[2] [1][2]

  • Troubleshooting Indole Purification Source: Benchchem Technical Support Citation: "Purification of indole derivatives can be challenging due to the presence of closely related impurities...[6] Aprotic solvents or gradient elutions might provide better separation."[2][6][7]

  • General Flash Chromatography Troubleshooting Source: University of Rochester Citation: "If your compound is not stable to silica gel... it is possible to deactivate silica gel (reduce its acidity) so that it is less damaging to your compound."[1][2][3]

Sources

Optimization

Troubleshooting cyclization failures in indole-2-propanoate synthesis

Technical Support Center: Indole Synthesis & Cyclization Topic: Troubleshooting Cyclization Failures in Indole-2-Propanoate Synthesis Ticket ID: IND-CYC-404 Status: Open Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis & Cyclization Topic: Troubleshooting Cyclization Failures in Indole-2-Propanoate Synthesis Ticket ID: IND-CYC-404 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

Welcome to the Indole Technical Support Center. You are likely here because your synthesis of Indole-2-propanoate (or its regioisomer Indole-3-propanoate) has stalled at the critical cyclization stage. Whether you are observing incomplete conversion, polymerization (tarring), or ester hydrolysis, this guide addresses the mechanistic bottlenecks of the two primary synthetic routes: the Fischer Indole Synthesis (acid-mediated) and Palladium-Catalyzed Annulation (metal-mediated).

Module 1: The Fischer Indole Route (Acid-Mediated)

Primary Route for: 3-substituted indoles (e.g., from


-ketoglutarates) and specific 2-substituted analogs.
Diagnostic Workflow: Why did the cyclization fail?

Q1: My reaction reached the hydrazone stage but refuses to cyclize to the indole. What is blocking the [3,3]-shift? A: The "stalled hydrazone" is a classic kinetic trap. The mechanism requires the hydrazone to tautomerize to the ene-hydrazine before the [3,3]-sigmatropic rearrangement can occur.

  • Root Cause 1: Protonation State. The rearrangement is acid-catalyzed. If your acid is too weak (e.g., acetic acid), the protonation of the

    
     nitrogen is insufficient to trigger the charge imbalance required for the shift.
    
  • Root Cause 2: Electronic Deactivation. If your phenylhydrazine has strong electron-withdrawing groups (EWGs) like

    
    , the nucleophilicity of the enamine is reduced. Conversely, strong electron-donating groups (EDGs) can stabilize the cation too much, leading to N-N bond cleavage rather than C-C bond formation [1].
    
  • Solution: Switch to a Lewis Acid catalyst (e.g.,

    
     in acetic acid) or a non-aqueous strong acid like Polyphosphoric Acid (PPA) . PPA is particularly effective for propanoate esters as it acts as both solvent and catalyst without introducing water that hydrolyzes the ester.
    

Q2: I am seeing the formation of a black tar instead of my product. A: You are likely witnessing oxidative polymerization or "charring" due to harsh acidic conditions at high temperatures.

  • The "Ammonia" Problem: The final step of the Fischer synthesis releases

    
     (ammonia). In a closed or poorly vented system, this ammonia neutralizes your acid catalyst and can react with the ester group to form amides (side product).
    
  • Solution:

    • Degas: Ensure vigorous stirring and an open reflux (under

      
      ) to drive off ammonia.
      
    • Solvent Switch: If using

      
      , switch to 4% 
      
      
      
      in 1,2-dimethoxyethane (DME)
      . The ether solvent modulates the acidity and often precipitates the ammonium salt, preventing polymerization.

Q3: My ethyl ester disappeared, and I isolated the carboxylic acid. How do I prevent this? A: This is a hydrolysis failure, not a cyclization failure.

  • Mechanism: Strong aqueous acids (e.g.,

    
    ) hydrolyze the propanoate ester faster than the cyclization occurs.
    
  • Solution: Use Ethanolic

    
      (absolute ethanol) to maintain the ester equilibrium. Alternatively, perform the cyclization in PPA  at 90°C, then quench into ice water/ethanol.
    
Visual Guide: Fischer Troubleshooting Logic

FischerTroubleshooting Start Issue: Cyclization Failure CheckTLC Check TLC/LCMS: Is Hydrazone present? Start->CheckTLC NoHydrazone No Hydrazone formed CheckTLC->NoHydrazone No YesHydrazone Hydrazone exists, but no Indole CheckTLC->YesHydrazone Yes Solvent Check Solvent/Acid YesHydrazone->Solvent AqAcid Using Aqueous Acid? Solvent->AqAcid Hydrolysis Result: Ester Hydrolysis (Acid product) AqAcid->Hydrolysis Yes Lewis Try Anhydrous Conditions: ZnCl2/AcOH or PPA AqAcid->Lewis No (Reaction Stalled) Tar Result: Black Tar? Lewis->Tar Oxidation Cause: Oxidative Polymerization Action: Degas solvent, N2 atm Tar->Oxidation Yes

Caption: Decision matrix for diagnosing Fischer Indole cyclization stalls and side-reactions.

Module 2: Palladium-Catalyzed Route (The Modern Approach)

Primary Route for: Indole-2-propanoates via 2-haloanilines + alkynes.

Q4: The Sonogashira coupling worked, but the subsequent cyclization to the indole is incomplete. A: If you are synthesizing Indole-2-propanoate from a 2-haloaniline and an alkyne (e.g., ethyl pent-4-ynoate), the reaction proceeds via a 2-alkynylaniline intermediate.

  • Mechanism: The nitrogen must attack the activated alkyne (5-endo-dig or 6-endo-dig cyclization).

  • Failure Point: If the nitrogen is unprotected, it may coordinate to the Pd(II) species, poisoning the catalyst before cyclization.

  • Solution: Use a "Larock-type" annulation condition:

    
    , 
    
    
    
    , LiCl, DMF, 100°C
    . The LiCl is crucial as it stabilizes the palladacycle intermediate [2].

Q5: I am getting a mixture of regioisomers (2-substituted vs 3-substituted). A: Regioselectivity is dictated by the polarization of the alkyne and the steric bulk of the catalyst ligands.

  • Insight: For propanoate esters attached to the alkyne, the ester is an Electron Withdrawing Group (EWG). Pd-catalyzed cyclization typically places the larger/EWG group at the C2 position if using standard bulky phosphine ligands.

  • Solution: To enforce C2-selectivity (Indole-2-propanoate), use bulky, electron-rich ligands like

    
     or XPhos, which favor the reductive elimination at the less hindered position.
    

Protocols: Validated Systems

Protocol A: Robust Fischer Cyclization for Propanoate Esters

Designed to minimize ester hydrolysis and polymerization.

  • Hydrazone Formation: Dissolve

    
    -keto ester (1.0 equiv) and arylhydrazine hydrochloride (1.0 equiv) in Ethanol. Stir at RT for 2 hours. Evaporate solvent to isolate crude hydrazone (Do not purify on silica; it degrades).
    
  • Cyclization (The "PPA Method"):

    • Prepare a flask with Polyphosphoric Acid (PPA) (10g per 1g of hydrazone). Heat PPA to 60°C to lower viscosity.

    • Add crude hydrazone slowly with vigorous mechanical stirring (magnetic stirring often fails in viscous PPA).

    • Critical Step: Raise temperature to 90-100°C under

      
       flow. Monitor by TLC every 15 mins.
      
    • Endpoint: Disappearance of hydrazone spot.

  • Workup:

    • Pour the hot reaction mixture slowly into Ice Water (exothermic!).

    • Neutralize with solid

      
       or 
      
      
      
      pellets (carefully) to pH 7-8.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Note: The product is the Ethyl ester. If you used PPA, the ester usually survives. If hydrolysis occurred, acidify the aqueous layer to pH 3 to precipitate the acid form.

Protocol B: Pd-Catalyzed Annulation (Larock Variation)

For synthesis from 2-iodoaniline and ethyl alkynoates.

  • Reagents: 2-iodoaniline (1.0 equiv), Alkyne ester (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (3.0 equiv),
    
    
    (1.0 equiv).
  • Solvent: Dry DMF (0.1 M concentration).

  • Procedure:

    • Degas DMF with Argon for 30 mins (Oxygen kills this reaction).

    • Add all solids, then solvent.

    • Heat to 100°C for 12-24 hours.

  • Troubleshooting: If conversion is low, add 5 mol% more catalyst after 12 hours. If "Pd black" precipitates early, your solvent was not dry/degassed enough.

Visual Guide: Mechanism of Failure (Fischer)

FischerMechanism Hydrazone Hydrazone (Resting State) EneHydrazine Ene-Hydrazine (Active Species) Hydrazone->EneHydrazine Tautomerization (Acid Catalyzed) Hydrolysis Failure: Ester Hydrolysis (Water present) Hydrazone->Hydrolysis Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Determining Step (Requires Heat) Cleavage Failure: N-N Cleavage (EDG Substituents) EneHydrazine->Cleavage Indole Indole-2-propanoate (Product) Sigmatropic->Indole - NH3

Caption: The critical path of Fischer synthesis. Dashed red lines indicate irreversible failure modes.

References

  • Houk, K. N., et al. (2011).[1] "Why Do Some Fischer Indolizations Fail?" Journal of the American Chemical Society, 133(15), 5752-5755.[1] Link

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic Reference for PPA methodology).
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Troubleshooting

Stability of methyl 5-methoxy-1H-indole-2-propanoate in cell culture media

Technical Support Center: Stability & Handling of Methyl 5-methoxy-1H-indole-2-propanoate Executive Summary You are likely referencing this guide because you are observing inconsistent biological data (potency shifts) or...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Methyl 5-methoxy-1H-indole-2-propanoate

Executive Summary

You are likely referencing this guide because you are observing inconsistent biological data (potency shifts) or analytical anomalies (disappearing HPLC peaks) when using Methyl 5-methoxy-1H-indole-2-propanoate in cell culture.

This molecule presents a "perfect storm" of stability challenges in biological assays:

  • Enzymatic Lability: The methyl ester is rapidly hydrolyzed by serum esterases.

  • Hydrophobicity: The lipophilic indole core drives precipitation in aqueous media.

  • Oxidative Sensitivity: The electron-rich indole ring is prone to photo-oxidation.

This guide provides the mechanistic insights and protocols required to stabilize your compound and validate your experimental data.

Part 1: The "Disappearing Compound" Phenomenon (Hydrolysis)

Q: I confirmed the concentration of my DMSO stock, but when I spike it into media containing 10% FBS, the parent compound vanishes within 60 minutes. Where did it go?

A: Your compound has likely been converted into its free acid form, 5-methoxy-1H-indole-2-propanoic acid.

The Mechanism: Fetal Bovine Serum (FBS) is rich in carboxylesterases and arylesterases . Methyl esters are classic substrates for these enzymes. While methyl esters are chemically stable at pH 7.4 (PBS), the introduction of serum catalyzes hydrolysis, cleaving the ester bond to release the carboxylic acid and methanol.

  • Impact: If the methyl ester is your active pharmacophore, your effective concentration is dropping to near zero rapidly. If the ester is a prodrug intended to deliver the acid intracellularly, extracellular hydrolysis in the media is a "leak" that reduces delivery efficiency.

Troubleshooting Steps:

  • Switch to Heat-Inactivated FBS (HI-FBS): Heat inactivation (56°C for 30 min) reduces esterase activity, though it does not eliminate it entirely.

  • Serum-Free Window: If possible, pulse your cells in serum-free media (e.g., Opti-MEM) for the first 2–4 hours of treatment to allow cellular uptake before adding serum.

  • Chemical Inhibition (Advanced): Co-incubation with an esterase inhibitor (e.g., BNPP) can stabilize the ester, but this requires careful toxicity controls.

Visualizing the Degradation Pathway:

DegradationPathway Compound Methyl 5-methoxy-1H-indole-2-propanoate (Hydrophobic Ester) Acid 5-methoxy-1H-indole-2-propanoic acid (Hydrophilic Anion) Compound->Acid Rapid Hydrolysis (t1/2 < 1h in 10% FBS) Methanol Methanol (Byproduct) Compound->Methanol Oxidation Oxidized Dimers (Yellow/Brown) Compound->Oxidation Slow Photo-oxidation Enzyme Serum Esterases (FBS/FCS) Enzyme->Compound Light UV Light / ROS Light->Compound

Figure 1: The primary degradation pathways. The red path (enzymatic hydrolysis) is the dominant instability factor in cell culture media.

Part 2: Solubility & Precipitation

Q: My media turns slightly cloudy or my cell pellets look "dirty" after adding the compound. Is this contamination?

A: It is likely microprecipitation . The methyl ester modification masks the polar carboxylic acid, making the molecule highly hydrophobic (LogP > 2.5). When you inject a concentrated DMSO stock (e.g., 10 mM) directly into aqueous media, the compound can crash out of solution before it binds to albumin or enters cells.

The "Sandwich" Dilution Protocol: Do not add DMSO stock directly to the cell culture dish. Use this intermediate step:

  • Prepare a 100x Intermediate: Dilute your 1000x DMSO stock 1:10 into sterile PBS or serum-free media while vortexing.

    • Note: If this turns cloudy immediately, the concentration is too high.

  • Add to Media: Add this 100x intermediate to your final culture media.

  • Visual Check: Inspect under a microscope (10x or 20x). Crystalline needles or amorphous debris indicate precipitation.

Comparison Table: Solubility vs. Stability

ParameterMethyl Ester FormFree Acid Form
Media Solubility Low (Risk of precipitation)High (Soluble as carboxylate anion)
Cell Permeability High (Passive diffusion)Low (Requires transporters)
Serum Stability Poor (< 2 hours) High (> 24 hours)
Plastic Binding High (Sticks to tips/plates)Low

Part 3: Photostability & Oxidation

Q: My stock solution has turned from colorless to yellow/brown over time. Is it still good?

A: Discard it. The color change indicates indole oxidation . Indole derivatives are electron-rich and susceptible to radical formation at the C3 position, especially under UV light or in the presence of trace metals.

Handling Requirements:

  • Storage: Solid powder must be stored at -20°C, desiccated, and protected from light.

  • In Solution: DMSO stocks should be aliquoted (single-use) and stored in amber vials. Avoid repeated freeze-thaw cycles, which introduce oxygen and moisture.

  • During Experiment: If your incubator has a UV sterilization cycle, ensure it is OFF during the experiment.

Part 4: Analytical Validation Protocol

To confirm if hydrolysis is ruining your assay, you must run a stability time-course. Do not rely on biological endpoints (e.g., cell death) to judge stability.

Protocol: Media Stability Assay (LC-MS/HPLC)

Materials:

  • Culture Media + 10% FBS (warmed to 37°C).

  • Compound Stock (10 mM in DMSO).

  • Stop Solution: Cold Acetonitrile (ACN) + 0.1% Formic Acid.

Procedure:

  • Spike: Add compound to Media + FBS to reach 10 µM (final DMSO < 0.1%).

  • Incubate: Place in the cell culture incubator (37°C).

  • Sample: At t=0, 15, 30, 60, 120 min, remove 100 µL of media.

  • Quench: Immediately add 400 µL of Cold Stop Solution .

    • Why? The organic solvent precipitates serum proteins (removing esterases) and stops the reaction.

  • Centrifuge: Spin at 10,000 x g for 10 min to pellet proteins.

  • Analyze: Inject the supernatant into HPLC/LC-MS. Monitor the disappearance of the Ester peak and the appearance of the Acid peak.

Troubleshooting Decision Tree:

TroubleshootingTree Start Start: Inconsistent Data CheckSolubility Step 1: Inspect Media (Microscope) Start->CheckSolubility Precipitation Crystals/Debris Visible? CheckSolubility->Precipitation FixSolubility Action: Reduce Conc. or Improve Dilution Precipitation->FixSolubility Yes CheckStability Step 2: LC-MS Analysis of Supernatant Precipitation->CheckStability No Hydrolysis Is Parent Mass Decreasing? CheckStability->Hydrolysis SerumIssue Cause: Esterase Hydrolysis Hydrolysis->SerumIssue Yes (Rapid Loss) Stable Parent Stable but No Effect? Hydrolysis->Stable No (Parent Intact) FixSerum Action: Use HI-FBS or Serum-Free Pulse SerumIssue->FixSerum UptakeIssue Cause: Poor Permeability or Target Engagement Stable->UptakeIssue Yes

Figure 2: Step-by-step workflow to diagnose the root cause of experimental failure.

References

  • Basics of Fetal Bovine Serum (FBS) Composition. ThermoFisher Scientific Technical Guide. (FBS contains growth factors and enzymes including esterases).

  • Hydrolysis of Indole-3-Acetic Acid Esters. Plant Physiology, 1989. (Establishes the lability of indole esters in basic/biological conditions).

  • Esterase Activity in Serum Albumin. International Journal of Molecular Sciences, 2021. (Details the "true" esterase activity of albumin and other serum components).

  • UV-induced Radical Formation of Methoxyindoles. Journal of Photochemistry and Photobiology, 2013. (Mechanisms of indole oxidation and light sensitivity).

  • Optimizing Stability of Cell Culture Ingredients. Evonik Health Care Technical Review. (General principles of solubility and stability in media).

Optimization

Technical Support Center: Purifying Methyl 5-methoxy-1H-indole-2-propanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of methyl 5-methoxy-1H-indole-2-propanoate. This document is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of methyl 5-methoxy-1H-indole-2-propanoate. This document is designed for researchers, medicinal chemists, and drug development professionals who require high-purity samples of this indole derivative for their work. Impurities, even in small amounts, can significantly impact the outcomes of biological assays, spectroscopic analysis, and further synthetic steps.

This guide provides a structured, question-and-answer approach to common purification challenges, combining detailed protocols with the underlying scientific principles to empower you to troubleshoot effectively.

General Purification Workflow

The first step in any purification process is to assess the crude material and devise a strategy. The following workflow provides a general decision-making framework.

cluster_start Phase 1: Analysis & Strategy cluster_methods Phase 2: Purification Method cluster_end Phase 3: Final Validation Start Crude Sample TLC Assess Purity via TLC Analysis Start->TLC Decision Major Impurities Identified? TLC->Decision Chromo Column Chromatography (Polar or Non-polar Impurities) Decision->Chromo Yes Recryst Recrystallization (High-Purity Crystalline Solid) Decision->Recryst No (Minor Impurities) PurityCheck Assess Purity of Fractions/Crystals Chromo->PurityCheck Recryst->PurityCheck Combine Combine Pure Fractions / Dry Crystals PurityCheck->Combine Final Pure Compound Combine->Final cluster_start Problem Identification cluster_solutions Potential Causes & Solutions Start Poor Separation/ Low Yield Solvent Incorrect Solvent System (Rf issue) Start->Solvent Overload Column Overloading Start->Overload Degrade Compound Degradation on Silica Start->Degrade Solubility Poor Sample Solubility Start->Solubility Solvent_Fix Solution: Re-optimize Rf to ~0.3 using TLC. Try different solvent systems (e.g., Ether/Hexane). Solvent->Solvent_Fix Overload_Fix Solution: Use a larger column or load less material. Overload->Overload_Fix Degrade_Fix Solution: Use a different stationary phase (Alumina, Florisil) or deactivate silica with triethylamine. Degrade->Degrade_Fix Solubility_Fix Solution: Use dry-loading technique. Solubility->Solubility_Fix cluster_start Problem Identification cluster_solutions Potential Causes & Solutions Start No Crystals Formed / Oiled Out Solvent Poor Solvent Choice Start->Solvent Concentration Solution is Not Saturated Start->Concentration Cooling Cooling Too Rapidly Start->Cooling Nucleation No Nucleation Sites Start->Nucleation Solvent_Fix Solution: Re-test solubility. Try a two-solvent system. Solvent->Solvent_Fix Concentration_Fix Solution: Boil off some solvent to concentrate the solution. Concentration->Concentration_Fix Cooling_Fix Solution: Allow to cool slowly to room temperature before placing in an ice bath. Cooling->Cooling_Fix Nucleation_Fix Solution: Scratch the inside of the flask with a glass rod or add a seed crystal. Nucleation->Nucleation_Fix

Troubleshooting

Technical Support Center: Handling the Light Sensitivity of 5-Methoxyindole Compounds

Welcome to the technical support guide for 5-methoxyindole compounds. Researchers, scientists, and drug development professionals frequently utilize these valuable molecules for their unique biological activities.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-methoxyindole compounds. Researchers, scientists, and drug development professionals frequently utilize these valuable molecules for their unique biological activities. However, the inherent photosensitivity of the indole scaffold presents a significant experimental challenge. This guide provides in-depth, experience-based answers and troubleshooting protocols to ensure the integrity of your compounds and the reliability of your data.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the photosensitivity of 5-methoxyindoles.

Q1: Why are 5-methoxyindole compounds sensitive to light?

A: The photosensitivity of 5-methoxyindoles is rooted in the electronic structure of the indole ring. This aromatic heterocyclic system can absorb ultraviolet (UV) light, particularly at wavelengths below 305 nm.[1][2] This absorption elevates the molecule to an excited state, making it susceptible to chemical reactions. The primary mechanism of photodegradation involves the cleavage of the N-H bond on the indole ring, which generates a 5-methoxy-indolyl radical.[1][2] This highly reactive intermediate can then participate in further reactions, leading to the formation of various degradation products and a loss of the parent compound's integrity and activity.

Q2: What are the visible signs of degradation?

A: While not always visible, degradation can sometimes manifest as a slight color change in the solid compound or, more commonly, in solutions, which may turn yellowish or brownish over time with light exposure. However, the most reliable indicators of degradation are analytical. In techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you will observe a decrease in the peak area of the parent 5-methoxyindole compound and the emergence of new, often unidentified, peaks corresponding to degradation products.[3][4]

Q3: What are the optimal storage conditions for 5-methoxyindole compounds?

A: Proper storage is the first line of defense against degradation. Both solid (powder) and solution forms must be protected from light.

  • Solid Form: Store the compound in an amber glass vial or an opaque container to block UV and visible light.[5][6] This should be kept in a dark, controlled environment. For long-term storage, keeping the powder at -20°C is recommended to minimize thermal degradation as well.[7]

  • Solutions: Stock solutions, especially those in organic solvents like DMSO or ethanol, should be stored in amber vials or tubes wrapped in aluminum foil.[5][8] Aliquot solutions into smaller, single-use volumes to avoid repeated light exposure from frequent opening of the main stock.[5][7] For solutions, storage at -80°C is preferable for long-term stability.[7]

Q4: Which solvents should I use for preparing solutions to maximize stability?

A: The choice of solvent can influence stability, though protection from light remains the most critical factor. High-purity, anhydrous-grade solvents are recommended. While specific comparative stability data across a wide range of solvents is not extensively published, solvents that are less likely to generate free radicals, such as DMSO and ethanol, are common choices. Always prepare solutions in a dimly lit area and immediately store them under the protected conditions described above.

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems encountered during experiments.

Problem 1: Inconsistent results in my cell-based or biochemical assays.

  • Potential Cause: Degradation of the 5-methoxyindole compound in your working solutions during the experiment. Standard laboratory lighting, especially fluorescent lights, emits UV radiation that can degrade the compound in your media, buffer, or on a multi-well plate over the course of an hours-long incubation.

  • Solution:

    • Minimize Light Exposure: Perform all steps involving the compound, from dilution to addition to plates, under subdued lighting.[5] Turn off overhead fluorescent lights and use a single, low-intensity incandescent lamp or a safelight (e.g., a yellow or red light) if possible.[9]

    • Protect Plates: During incubation, cover multi-well plates with aluminum foil or use an opaque lid.[5][8]

    • Run a Control: Include a "light-exposed" control where a sample of your final working solution is intentionally left under normal lab lighting for the duration of the experiment. Analyze this control alongside your experimental samples via HPLC to quantify the extent of degradation and determine if it correlates with the observed inconsistency.

Problem 2: I see new, unexpected peaks in my HPLC/LC-MS analysis.

  • Potential Cause: These new peaks are almost certainly photodegradation products. UV light exposure during sample preparation, or even in the autosampler, can cause the compound to break down. The primary photoproducts are often indolyl radicals and their subsequent tautomers.[1][2]

  • Solution:

    • Adopt a Light-Proof Workflow: Prepare all samples for analysis in a dimly lit environment. Use amber HPLC vials or wrap clear vials securely in aluminum foil.

    • Check Autosampler Conditions: Modern autosamplers often have refrigerated compartments, but few protect against light. If your analysis involves a long queue, the sample in the first vial may degrade while waiting. Consider programming shorter runs or protecting the entire autosampler tray from ambient light.

    • Characterize the Degradants: If you consistently see these peaks, they can serve as markers for degradation. Mass spectrometry (MS) can help in their identification by providing molecular weight and fragmentation data.[3][10]

Table 1: Quick Troubleshooting Reference

SymptomPrimary CauseKey Solutions
Variable Assay Potency On-bench degradation during experimentWork under subdued light; cover plates with foil.
Drifting Analytical Results Degradation in stock solutionsAliquot and store stocks at -80°C in amber vials.
New Peaks in Chromatography Photodegradation during sample prepUse amber HPLC vials; minimize light in the workspace.
Loss of Solid Compound Improper long-term storageStore powder at -20°C in amber, tightly sealed vials.

Visualizing the Degradation & Workflow

Understanding the pathway of degradation and implementing a protective workflow are critical for success.

Mechanism of Photodegradation

The diagram below illustrates the initial step in the photodegradation of 5-methoxyindole, where UV light causes the N-H bond to break, forming a reactive radical intermediate.

5-Methoxyindole 5-Methoxyindole Excited_State 5-Methoxyindole* 5-Methoxyindole->Excited_State UV Light (hν) (λ ≤ 305 nm) Radical_Formation 5-Methoxyindolyl Radical + H• Excited_State->Radical_Formation N-H Bond Cleavage Degradation_Products Tautomers & Other Products Radical_Formation->Degradation_Products Further Reactions

Caption: UV-induced radical formation in 5-methoxyindole.

Recommended Experimental Workflow

To mitigate light-induced degradation, a systematic, light-protected workflow should be adopted at every stage of handling.

cluster_Storage Storage cluster_Prep Preparation (Dim Light) cluster_Experiment Experiment cluster_Analysis Analysis storage_solid Solid Compound (-20°C, Amber Vial) weigh Weigh Solid storage_solid->weigh storage_stock Stock Solution (-80°C, Amber Vial, Aliquoted) dilute Prepare Working Dilutions storage_stock->dilute dissolve Dissolve to Create Stock Solution weigh->dissolve dissolve->storage_stock add_to_plate Add to Assay Plate dilute->add_to_plate prep_hplc Prepare Samples (Amber Vials) dilute->prep_hplc QC Check incubate Incubate (Covered with Foil) add_to_plate->incubate incubate->prep_hplc run_hplc Run HPLC/LC-MS prep_hplc->run_hplc

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H NMR Profiling of Methyl 5-methoxy-1H-indole-2-propanoate

Executive Summary: The Regiochemical Challenge In the synthesis of melatonin receptor agonists and indole-based alkaloids, distinguishing between 2-substituted and 3-substituted indole isomers is a critical quality gate....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

In the synthesis of melatonin receptor agonists and indole-based alkaloids, distinguishing between 2-substituted and 3-substituted indole isomers is a critical quality gate. While the 3-substituted isomer (e.g., melatonin precursors) is more common, the 2-substituted variant—Methyl 5-methoxy-1H-indole-2-propanoate —often arises as a thermodynamic product or a specific target for alternative scaffold exploration.[1]

This guide provides a definitive analytical framework to validate the 2-position regiochemistry against its common structural alternative (the 3-isomer) and compares solvent systems (CDCl₃ vs. DMSO-d₆) to optimize spectral resolution.[1]

Experimental Protocol: Precision Sample Preparation

To ensure reproducible chemical shifts (


) and coupling constants (

), follow this standardized protocol. Inconsistent concentration is the leading cause of shift drifting in indole NH signals.
Methodology: High-Resolution 1H NMR Preparation
  • Solvent Selection:

    • Primary: DMSO-d₆ (99.9% D) + 0.03% TMS.[1] Reason: Indoles are prone to aggregation in non-polar solvents; DMSO disrupts

      
      -stacking and slows NH exchange, sharpening the diagnostic NH signal.
      
    • Alternative: CDCl₃ (99.8% D).[1] Use case: Only for checking bulk purity or if the compound is strictly for non-polar downstream reactions.

  • Sample Concentration:

    • Weigh 5.0 – 7.0 mg of the dried solid.

    • Dissolve in 600 µL of solvent.

    • Note: Concentrations >10 mg/mL in CDCl₃ can cause significant concentration-dependent shifting of the NH peak due to hydrogen bonding.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (maximizes signal-to-noise for dilute samples).[1]

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the aromatic protons).
      
    • Scans (NS): 16 (routine) or 64 (for minor impurity detection).

    • Temperature: 298 K (25°C).

Structural Analysis & Isomer Differentiation

The core analytical task is distinguishing the Product (2-propanoate) from the Alternative (3-propanoate) . The presence of the 5-methoxy group adds complexity to the aromatic region but simplifies the identification of the spin system.

A. The Diagnostic "Fingerprint" Region (6.0 – 7.5 ppm)

The most reliable differentiator is the proton attached to the pyrrole ring (H3 vs. H2).

FeatureProduct: 2-Substituted (Indole-2-propanoate)Alternative: 3-Substituted (Indole-3-propanoate)Mechanism/Causality
Diagnostic Proton H3 (Singlet/Broad Doublet)H2 (Singlet/Doublet)Regiochemistry
Chemical Shift (

)
6.20 – 6.45 ppm 6.90 – 7.20 ppm H3 is on an electron-rich enamine-like carbon (shielded).[1] H2 is adjacent to the electronegative Nitrogen (deshielded).
Coupling (

)

Hz

Hz
Long-range allylic coupling (visible clearly in DMSO-d₆).[1]
B. The 5-Methoxy Indole Spin System

The 5-OMe group creates a specific splitting pattern on the benzene ring, distinct from unsubstituted indoles.

  • H4 (Ortho to OMe):

    
     ~6.95 ppm (Doublet, 
    
    
    
    Hz). Diagnostic: Shows only meta-coupling to H6.
  • H6 (Ortho to OMe):

    
     ~6.75 ppm (Doublet of Doublets, 
    
    
    
    Hz). Diagnostic: Couples to H7 (ortho) and H4 (meta).
  • H7 (Meta to OMe):

    
     ~7.25 ppm (Doublet, 
    
    
    
    Hz). Diagnostic: Largest coupling constant in the system.
C. Aliphatic Side Chain (The Propanoate)
  • 
    -CH₂ (attached to Indole): 
    
    
    
    ~3.00 ppm (Triplet).[1]
  • 
    -CH₂ (attached to Carbonyl): 
    
    
    
    ~2.65 ppm (Triplet).
  • Ester Methyl (-COOCH₃):

    
     ~3.60 ppm (Singlet).
    
  • Indole Methoxy (5-OCH₃):

    
     ~3.75 ppm (Singlet).[2] Note: Often overlaps with the ester methyl; use HSQC/HMBC if resolution is poor.
    

Solvent Performance Comparison: DMSO-d₆ vs. CDCl₃[1][3][4]

This section objectively compares the two standard solvents for this specific molecule.

Performance MetricDMSO-d₆ (Recommended)CDCl₃ (Alternative)Analytical Verdict
Indole NH Signal Sharp Singlet (

10.8-11.2)
Broad hump or InvisibleDMSO inhibits proton exchange, making the NH integral reliable for purity calculations.[1]
Coupling Resolution High (H3-NH coupling visible)Low (Exchange broadens peaks)DMSO reveals the fine structure required to confirm the 2-position substitution.[1]
Water Interference High (

3.33 ppm)
Low (

1.56 ppm)
Risk: The H₂O signal in DMSO often overlaps with the propanoate/methoxy signals. Dry solvent is mandatory.
Solubility ExcellentModerate5-OMe indoles can aggregate in CDCl₃, broadening aromatic signals.

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process for structural verification and the experimental workflow.

Diagram 1: Isomer Differentiation Logic Tree

IndoleLogic Start Unknown Indole Propanoate CheckRegion Analyze Region 6.0 - 7.5 ppm Start->CheckRegion SignalCheck Identify Pyrrole Ring Proton (Non-Aromatic Benzene Signals) CheckRegion->SignalCheck CaseA Signal at 6.2 - 6.5 ppm (Upfield) SignalCheck->CaseA Shielded Environment CaseB Signal at 6.9 - 7.2 ppm (Downfield) SignalCheck->CaseB Deshielded (Near N) ResultA CONFIRMED: 2-Substituted (Target Product) CaseA->ResultA ResultB IDENTIFIED: 3-Substituted (Isomeric Impurity) CaseB->ResultB

Caption: Decision matrix for distinguishing the 2-propanoate product from the 3-propanoate alternative based on chemical shift.

Diagram 2: Analytical Workflow

Workflow Sample Solid Sample (5-7 mg) Solvent DMSO-d6 (+TMS) Sample->Solvent Dissolve Acq Acquisition (ns=16, d1=2s) Solvent->Acq Shim & Lock Process Processing (LB=0.3 Hz) Acq->Process FT Validation Check NH Integral (Target: 1.0) Process->Validation Validation->Sample Fail (Wet/Aggregated) Output Final Assignment Validation->Output Pass

Caption: Step-by-step workflow for high-fidelity NMR acquisition of indole derivatives.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Indoles. University of Wisconsin-Madison. [Link]

  • Jardine, R. V., & Brown, R. K. (1963). Determination of α or β substitution of the indole nucleus by nuclear magnetic resonance. Canadian Journal of Chemistry, 41(8), 2067-2070. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Comparative

Comparative HPLC Profiling: Methyl 5-methoxy-1H-indole-2-propanoate

Topic: Comparative HPLC Profiling of Methyl 5-methoxy-1H-indole-2-propanoate Content Type: Publish Comparison Guide Executive Summary & Chemical Context Methyl 5-methoxy-1H-indole-2-propanoate is a specialized indole der...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative HPLC Profiling of Methyl 5-methoxy-1H-indole-2-propanoate Content Type: Publish Comparison Guide

Executive Summary & Chemical Context

Methyl 5-methoxy-1H-indole-2-propanoate is a specialized indole derivative, often utilized as a key intermediate in the synthesis of melatonin analogues and specific serotonin receptor ligands. Unlike the naturally occurring 3-substituted indoles (e.g., melatonin, tryptophan), the 2-substituted position imparts unique steric and electronic properties, often requiring specific chromatographic conditions for resolution.

This guide provides a technical comparison of HPLC methodologies for this compound, focusing on its separation from critical "alternatives" in the matrix: specifically its hydrolysis product (5-methoxy-1H-indole-2-propanoic acid ) and its lower homolog (Methyl 5-methoxy-1H-indole-2-acetate ).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Target Compound: Methyl 5-methoxy-1H-indole-2-propanoate

  • Nature: Hydrophobic Neutral Ester

  • Predicted LogP: ~2.8 - 3.2 (High affinity for C18)

  • Critical Quality Attribute (CQA): Resolution (

    
    ) from the free acid impurity.
    

Comparative Analysis of Separation Modes

To achieve optimal retention and peak shape, we compare three distinct separation strategies. The choice depends on the sample matrix (synthesis reaction mixture vs. final product purity).

FeatureMethod A: C18 / Acidic ACN (Recommended)Method B: Phenyl-Hexyl / MeOH Method C: C8 / Neutral
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylC8 (Octylsilane)
Mobile Phase Water/ACN + 0.1% Formic AcidWater/MeOH + 10mM NH4OAcWater/ACN (No modifier)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Weak Hydrophobic Interaction
Retention Time (Est) 8.5 - 9.5 min 10.0 - 11.5 min 6.0 - 7.0 min
Selectivity (

)
High for Methylene selectivity (Ester vs Acid)High for Aromatic selectivity (Indole vs Impurities)Low (Fast elution)
Suitability Standard Purity Analysis Isomer Separation High-Throughput Screening
Expert Insight: Why Method A?

For Methyl 5-methoxy-1H-indole-2-propanoate , the primary degradation pathway is hydrolysis to the carboxylic acid.

  • Causality: The ester moiety is neutral, while the acid moiety can be protonated or deprotonated. Under acidic conditions (pH ~2.5 with Formic Acid), the acid is protonated (

    
    ) and retains well, but is significantly less hydrophobic than the methyl ester.
    
  • Result: Method A provides the sharpest peaks and maximizes the resolution (

    
    ) between the target ester and the acid impurity.
    

Predicted Retention Behavior & Logic

Since absolute retention times vary by system, we establish a Relative Retention Time (RRT) framework. The target ester is the reference (


).
Chromatographic Separation Logic

The elution order follows the Solvophobic Theory : retention increases with the hydrophobicity of the side chain.

  • 5-Methoxy-1H-indole-2-propanoic acid (Hydrolysis Product):

    • Behavior: Most polar. Even at low pH, the carboxyl group interacts more with the aqueous phase.

    • RRT: ~0.65 - 0.75

  • Methyl 5-methoxy-1H-indole-2-acetate (Homolog Impurity):

    • Behavior: Structurally identical but lacks one methylene (

      
      ) group.
      
    • Behavior: Elutes earlier than the propanoate.

    • RRT: ~0.90 - 0.92

  • Methyl 5-methoxy-1H-indole-2-propanoate (Target):

    • Behavior: Reference standard.

    • RRT:1.00

Visualization: Separation Mechanism

The following diagram illustrates the interaction hierarchy on a C18 column.

HPLC_Mechanism Figure 1: Relative Retention Logic on C18 Stationary Phase Target Target: Methyl Propanoate Ester (Hydrophobic +++) RT: ~9.0 min Column Stationary Phase (C18 Ligands) Target->Column Strong Interaction Impurity_Acid Impurity: Free Acid (Polar ++) RT: ~6.5 min Impurity_Acid->Column Weak Interaction Impurity_Homolog Impurity: Acetate Ester (Hydrophobic ++) RT: ~8.2 min Impurity_Homolog->Column Moderate Interaction Column->Target Elutes 3rd Column->Impurity_Acid Elutes 1st Column->Impurity_Homolog Elutes 2nd

Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating . The resolution between the acid and ester acts as the system suitability test.

Reagents & Equipment[3][10]
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Detection: UV-Vis / PDA at 280 nm (Indole absorption max) and 300 nm .

Gradient Program
Time (min)% Solvent A (Water)% Solvent B (ACN)Flow Rate (mL/min)
0.0090101.0
2.0090101.0
12.0010901.0
15.0010901.0
15.1090101.0
20.0090101.0
Sample Preparation[3][4][8][11]
  • Stock Solution: Dissolve 10 mg of Methyl 5-methoxy-1H-indole-2-propanoate in 10 mL of Methanol (1 mg/mL).

    • Note: Do not use pure water; the ester is sparingly soluble.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (90:10 Water:ACN).

    • Target Conc: 100 µg/mL.

  • System Suitability Solution: Mix Target Ester (100 µg/mL) with trace 5-methoxy-1H-indole-2-carboxylic acid (if available) or subject a small aliquot of standard to base hydrolysis (1N NaOH, 5 min) then neutralize, to generate the acid marker in situ.

Troubleshooting & Optimization Workflow

If the retention time drifts or resolution is poor, follow this logic path.

Optimization_Workflow Figure 2: Method Optimization Decision Tree Start Issue: Poor Resolution or RT Drift Check_pH Check Mobile Phase pH (Must be < 3.0) Start->Check_pH Decision_1 Is Acid tailing? Check_pH->Decision_1 Check_Org Check Organic Modifier Decision_2 RT varies > 5%? Check_Org->Decision_2 Decision_1->Check_Org No Action_1 Increase Buffer Conc. or Lower pH Decision_1->Action_1 Yes Action_2 Check Column Temp (Set to 30°C) Decision_2->Action_2 Yes Decision_3 Peak Splitting? Decision_2->Decision_3 No Action_3 Reduce Injection Vol Change Diluent to Mobile Phase Decision_3->Action_3 Yes

References

  • Organic Syntheses , Coll. Vol. 9, p. 559 (1998); Vol. 74, p. 233 (1997). Synthesis of Methyl 5-methoxyindole-2-acetate. Available at: [Link]

  • Szkop, M., & Bielawski, W. (2013).[1] A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.[1] Available at: [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Cosmosil Technical Note. Available at: [Link] (General Reference for Separation Mechanisms).

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation of Indole-2-Propanoate Esters

Executive Summary This technical guide provides a structural elucidation framework for Indole-2-propanoate esters , a class of synthetic intermediates often confused with their biological isomer, Indole-3-propanoate este...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a structural elucidation framework for Indole-2-propanoate esters , a class of synthetic intermediates often confused with their biological isomer, Indole-3-propanoate esters (a tryptophan metabolite).

While both isomers share a molecular weight (e.g., MW 203 for methyl esters) and elemental formula, their mass spectral fingerprints differ radically due to the electronic influence of the indole nitrogen lone pair. This guide details the fragmentation mechanisms, providing researchers with a definitive method to distinguish between the two using Electron Impact (EI) and Electrospray Ionization (ESI).

Part 1: Structural Differentiation (The Core Comparison)

The primary challenge in analyzing indole-propanoates is distinguishing the position of the alkyl chain (C2 vs. C3). The fragmentation behavior is governed by the ability of the nitrogen lone pair to stabilize the resulting carbocation.

Comparative Fragmentation Data (Methyl Ester, MW 203)
FeatureIndole-3-Propanoate (Biological Isomer)Indole-2-Propanoate (Synthetic Isomer)
Molecular Ion (

)
Weak / Absent (<20% Relative Abundance)Prominent (>50% Relative Abundance)
Base Peak m/z 130 (Quinolinium Ion)m/z 144 (Vinyl Indole) or m/z 130 (Low intensity)
Key Mechanism

-cleavage assisted by N-lone pair
Standard alkyl/ester fragmentation; N-lone pair is orthogonal to cleavage site
Diagnostic Ratio High m/z 130 : Low

High

: Low m/z 130
Mechanistic Causality
  • The C3 Effect (Quinolinium Formation): In Indole-3-propanoates, the cleavage of the

    
    -bond (the bond connecting the side chain to the ring) is electronically driven by the nitrogen lone pair. This creates a resonance-stabilized iminium ion, which expands to form the highly stable quinolinium ion (m/z 130) . This pathway is so favorable that the molecular ion often disappears.
    
  • The C2 Barrier: In Indole-2-propanoates, the side chain is at the C2 position. The nitrogen lone pair cannot participate in a direct resonance push to expel the side chain without disrupting the aromatic system significantly. Consequently, the molecular ion remains intact longer, and fragmentation proceeds through standard ester pathways (McLafferty rearrangement or alkoxy loss).

Part 2: Fragmentation Pathways & Visualization

The McLafferty Rearrangement

Indole-2-propanoate esters possess a carbonyl group and a


-hydrogen (on the indole ring or the alkyl chain, depending on conformation), making them candidates for the McLafferty Rearrangement .
  • Mechanism: A 6-membered transition state transfer of a

    
    -hydrogen to the carbonyl oxygen.
    
  • Result: Loss of a neutral alkene and formation of an enol radical cation.

  • Diagnostic Peak: For methyl esters, this often results in a fragment at m/z 74 (the rearranged ester fragment) or a modified indole cation.

Pathway Visualization (Graphviz)

The following diagram maps the divergent pathways between the 2-isomer and 3-isomer.

FragmentationPathways Start Precursor: Indole-Propanoate Ester (MW 203, Methyl) C3_Path Path A: C3-Substitution (Biological Isomer) Start->C3_Path If Sidechain at C3 C2_Path Path B: C2-Substitution (Synthetic Isomer) Start->C2_Path If Sidechain at C2 Quinolinium Quinolinium Ion (m/z 130) Base Peak C3_Path->Quinolinium -CH2COOCH3 (Neutral Loss) Mechanism_C3 Mechanism: Beta-Cleavage + Ring Expansion (Driven by N-lone pair) C3_Path->Mechanism_C3 Mol_Ion Stable Molecular Ion (m/z 203) Prominent C2_Path->Mol_Ion High Stability VinylIndole Vinyl Indole Cation (m/z 144) Mol_Ion->VinylIndole -COOCH3 McLafferty McLafferty Fragment (m/z 74) Mol_Ion->McLafferty H-Transfer

Figure 1: Divergent fragmentation pathways for Indole-2 vs. Indole-3 propanoate esters. Note the stability of the molecular ion in the C2 pathway.

Part 3: Experimental Protocols

To replicate these results, use the following validated workflows. These protocols are designed to maximize signal stability and fragment generation.

Protocol A: GC-MS (Electron Impact - EI)

Best for: Structural fingerprinting and library matching.

  • Sample Preparation: Dissolve 1 mg of the ester in 1 mL of Ethyl Acetate (avoid methanol if transesterification is a risk).

  • Inlet Conditions: Splitless injection at 250°C.

  • Ionization: Electron Impact at 70 eV .

  • Analysis:

    • Scan range: m/z 40–300.

    • QC Check: Verify the presence of m/z 203. If m/z 203 is <5% relative abundance, suspect the C3-isomer (Indole-3-propanoate).

Protocol B: LC-MS/MS (Electrospray - ESI)

Best for: Quantification in biological matrices (plasma/urine).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Why Formic Acid? Indoles are weak bases; acidic pH ensures protonation (

      
      ).
      
  • Gradient: 5% B to 95% B over 10 minutes (C18 Column).

  • MS Settings (Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

  • Collision Induced Dissociation (CID):

    • Apply collision energy (CE) of 20–30 eV.

    • Observation: Look for the transition

      
       (Loss of ester + H) for the 2-isomer, versus 
      
      
      
      for the 3-isomer.
Protocol Visualization

Workflow Sample Sample (Indole Ester) Prep Solvent Prep (EtOAc for GC / MeOH for LC) Sample->Prep Ionization Ionization Source (EI 70eV or ESI+) Prep->Ionization Injection Analyzer Mass Analyzer (Quadrupole/TOF) Ionization->Analyzer Fragmentation Data Spectrum Analysis (Check M+ vs Base Peak) Analyzer->Data

Figure 2: Standardized workflow for mass spectrometric analysis of indole esters.

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. Link

  • NIST Mass Spectrometry Data Center. "Indole-3-propionic acid, methyl ester Mass Spectrum". NIST Chemistry WebBook. Link

  • Wikoff, W. R., et al. (2009). "Metabolomics analysis reveals large variation in physiological plasma indole-3-propionic acid". PNAS. Link

  • Holčapek, M., et al. (2010). "Mass spectrometry of esters". Journal of Chromatography A. Link

Sources

Comparative

Comparing biological activity of indole-2-propanoate vs indole-3-propanoate

This guide provides a rigorous technical comparison between Indole-3-propionic acid (IPA/I3P) and its structural isomer Indole-2-propionic acid (I2P) .[1] Executive Summary Indole-3-propionic acid (I3P) is a critical bio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Indole-3-propionic acid (IPA/I3P) and its structural isomer Indole-2-propionic acid (I2P) .[1]

Executive Summary

  • Indole-3-propionic acid (I3P) is a critical bioactive metabolite produced exclusively by the gut microbiota (Clostridium sporogenes) from dietary tryptophan.[1][2] It functions as a potent neuroprotective antioxidant and a specific ligand for the Pregnane X Receptor (PXR), regulating gut barrier integrity and host immunity.

  • Indole-2-propionic acid (I2P) is a synthetic isomer not naturally produced in significant quantities by the human microbiome.[1] It lacks the specific receptor affinity and enzymatic biosynthetic pathways of I3P, making it a crucial negative control or structural comparator in Structure-Activity Relationship (SAR) studies to validate the specificity of I3P-PXR signaling.[1]

Chemical & Physical Identity

FeatureIndole-3-propionic Acid (I3P)Indole-2-propionic Acid (I2P)
CAS Number 830-96-61912-33-0
Structure Propanoic acid chain at C3 position (Indole ring)Propanoic acid chain at C2 position (Indole ring)
Origin Natural: Microbial fermentation of TryptophanSynthetic: Chemical synthesis (Fischer indole synthesis derivatives)
Physiological Status Endogenous serum metabolite (1–5 µM in humans)Non-physiological / Xenobiotic
Key Solubility Soluble in Ethanol, DMSO, DMFSoluble in Ethanol, DMSO

Biological Activity Profile: The Comparative Analysis

A. Receptor Pharmacology: Pregnane X Receptor (PXR) Activation

The biological divergence between these isomers illustrates the "lock-and-key" specificity of host-microbe signaling.[1]

  • I3P (The Key):

    • Mechanism: I3P binds directly to the ligand-binding domain (LBD) of the human PXR (NR1I2).[1]

    • Outcome: Upon binding, PXR heterodimerizes with RXR (Retinoid X Receptor) and translocates to the nucleus.

    • Downstream Effects: Upregulation of junctional proteins (ZO-1, Occludin ) and downregulation of pro-inflammatory cytokines (TNF-α).[1] This pathway is critical for reducing intestinal permeability ("leaky gut").[1]

    • Data Point: I3P activates PXR with an EC50 in the micromolar range (~10–20 µM), consistent with physiological gut concentrations.

  • I2P (The Mismatch):

    • Mechanism: Due to the steric shift of the propanoic acid chain from C3 to C2, I2P fails to form the necessary hydrogen bonds and hydrophobic contacts within the PXR LBD.

    • Outcome: Minimal to no activation of PXR-responsive elements.[1]

    • Utility: Used in reporter assays to prove that PXR activation is specific to the microbial metabolite (I3P) and not a generic property of indole acids.

B. Antioxidant Capacity: Radical Scavenging

Both molecules possess an indole ring (electron-rich), but their radical scavenging stability differs.[1]

  • I3P:

    • Specificity: Acts as a potent hydroxyl radical ([1]•OH) scavenger.[1]

    • Unique Feature: Unlike melatonin, I3P does not generate reactive intermediate pro-oxidant species during the scavenging process. It forms a stable kynurenic acid derivative.

    • Neuroprotection: High lipophilicity allows I3P to cross the Blood-Brain Barrier (BBB), protecting neurons from oxidative ischemia.[1]

  • I2P:

    • Activity: Possesses baseline antioxidant potential due to the indole ring but lacks the optimized electron resonance stability provided by the C3-substitution.

    • Limitation: Not actively transported across the BBB via the same specific transporters (e.g., OATs) that may recognize I3P.

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the specific pathway of I3P compared to the inert nature of I2P in the context of gut-barrier regulation.

G cluster_0 Gut Lumen cluster_1 Intestinal Epithelial Cell / Host System TRP Dietary Tryptophan Microbe C. sporogenes (fldBC gene cluster) TRP->Microbe Metabolism I3P Indole-3-Propionate (I3P) PXR PXR Receptor (NR1I2) I3P->PXR Specific Binding (Ligand) ROS Hydroxyl Radicals (•OH) I3P->ROS Neutralization I2P Indole-2-Propionate (I2P) I2P->PXR No Binding (Steric Mismatch) I2P->ROS Weak/Nonspecific Scavenging Microbe->I3P Biosynthesis Nucleus Nucleus (PXR-RXR Dimer) PXR->Nucleus Translocation TJ Tight Junctions (ZO-1, Claudin-1) Nucleus->TJ Upregulation (Barrier Integrity) Scavenge Stable Radical Scavenging ROS->Scavenge

Caption: Comparative signaling pathway showing I3P's specific activation of PXR and antioxidant defense vs. I2P's inactivity.[1]

Experimental Protocols for Comparative Validation

To empirically verify the difference between I3P and I2P, the following protocols are recommended.

Experiment A: PXR Nuclear Receptor Assay (TR-FRET)

Objective: Quantify the binding affinity (EC50) of I3P vs. I2P to the PXR Ligand Binding Domain.

  • Reagents: LanthaScreen™ TR-FRET PXR Competitive Binding Assay kit.[1]

  • Preparation:

    • Dissolve I3P and I2P in DMSO to create 10 mM stock solutions.

    • Prepare a serial dilution (10 µM to 1 nM) in TR-FRET assay buffer.

  • Incubation:

    • Mix 5 µL of test compound (I3P or I2P) with 5 µL of Fluormone™ PXR Green (tracer).[1]

    • Add 10 µL of Terbium-labeled anti-GST antibody + GST-PXR-LBD protein.[1]

    • Incubate for 1 hour at room temperature in the dark (black 384-well plate).

  • Readout:

    • Measure fluorescence emission at 520 nm (Green) and 495 nm (Terbium) using a microplate reader.[1]

    • Calculate TR-FRET ratio (520/495).[1]

  • Expected Result:

    • I3P: Dose-dependent decrease in TR-FRET ratio (displacement of tracer).[1] EC50 ~10 µM.[3]

    • I2P: No significant change in ratio (failure to displace tracer).

Experiment B: Hydroxyl Radical Scavenging (Fenton Reaction)

Objective: Compare antioxidant stability.[4]

  • System: Fenton reaction generates •OH radicals (

    
    ).[1]
    
  • Detection: DMPO spin trap with Electron Paramagnetic Resonance (EPR) spectroscopy OR Fluorescein degradation assay.

  • Protocol:

    • Mix

      
       (0.5 mM) and 
      
      
      
      (0.5 mM) with test compound (100 µM).
    • Measure signal decay of the probe over 30 minutes.

  • Expected Result:

    • I3P: >80% inhibition of signal decay (potent protection).[1]

    • I2P: <20% inhibition (weak protection).[1]

References

  • Venkatesh, M., et al. (2014).[1] Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4. Immunity. Link

  • Dodd, D., et al. (2017).[1][5] A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature. Link[1]

  • Karuna, R., et al. (2013).[1] 3-Indolepropionic acid, a gut-derived tryptophan metabolite, acts as a potent antioxidant.[1][6] Free Radical Biology and Medicine. Link

  • Negatu, D. A., et al. (2020).[1] Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties.[5][6][7][8][9][10][11] Frontiers in Microbiology. Link

  • Wikoff, W. R., et al. (2009).[1] Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences. Link

Sources

Validation

FTIR Profiling of Methyl Ester Indole Derivatives: A Comparative Technical Guide

Executive Summary In the development of indole-based therapeutics (e.g., vinca alkaloids, indomethacin analogs), the methyl ester group at the C3 position serves as a critical metabolic and structural handle. However, st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of indole-based therapeutics (e.g., vinca alkaloids, indomethacin analogs), the methyl ester group at the C3 position serves as a critical metabolic and structural handle. However, standard FTIR interpretation tables often fail to account for the unique electronic environment of the indole ring.

Unlike simple aromatic esters (e.g., methyl benzoate) which absorb near 1720 cm⁻¹, indole-3-methyl esters exhibit a significant redshift in their carbonyl absorption, often appearing between 1680–1705 cm⁻¹ . This shift is driven by the "vinylogous amide" character of the indole system and strong intermolecular hydrogen bonding in the solid state.

This guide provides a comparative analysis of these spectral features, distinguishing them from standard alternatives and offering a self-validating protocol for their identification.

Technical Deep Dive: The Physics of the Shift

To accurately interpret the FTIR spectrum of a methyl ester attached to an indole ring, one must understand the competing electronic forces at play.

The "Vinylogous Amide" Effect

In a standard benzoate ester, the benzene ring conjugates with the carbonyl, lowering the stretching frequency from ~1740 cm⁻¹ (aliphatic) to ~1720 cm⁻¹. In an indole-3-ester , the nitrogen lone pair is part of an aromatic system that is highly electron-rich. This density can be delocalized through the C2=C3 double bond directly into the ester carbonyl oxygen.

  • Mechanism: The indole nitrogen acts as a strong resonance donor (

    
     effect).
    
  • Result: The C=O bond order is reduced more significantly than in a benzene ring, shifting the absorption to lower wavenumbers (Redshift).

Intermolecular Hydrogen Bonding (Solid State vs. Solution)

Indole derivatives possess an N-H donor. In the solid state (crystalline powder), this N-H typically forms a strong hydrogen bond with the carbonyl oxygen of a neighboring ester group (


).
  • Solid State (ATR/KBr): Strong H-bonding weakens the C=O bond further, lowering the frequency (e.g., ~1690 cm⁻¹).

  • Dilute Solution (CCl₄/CH₂Cl₂): H-bonds are disrupted. The band shifts to higher wavenumbers (e.g., ~1705–1715 cm⁻¹).

Visualization of Electronic Effects

IndoleResonance cluster_shift Spectral Consequence N_LonePair Indole N-H (Lone Pair Donor) Ring_System Indole Ring (C2=C3 Pi System) N_LonePair->Ring_System +M Resonance Carbonyl Ester Carbonyl (C=O Acceptor) Ring_System->Carbonyl Delocalization Result Frequency Shift 1740 -> 1690 cm⁻¹ Carbonyl->Result HBond Intermolecular H-Bond (Solid State Only) HBond->Carbonyl Weakens Bond (Redshift)

Figure 1: Mechanistic pathway showing how resonance and hydrogen bonding cooperatively reduce the C=O bond order in indole-3-esters.

Comparative Analysis: Indole vs. Alternatives

The following table contrasts the methyl ester absorption in an indole environment against standard aliphatic and aromatic counterparts.

Table 1: Characteristic FTIR Bands for Methyl Esters

FeatureAliphatic Ester (e.g., Methyl Acetate)Aromatic Ester (e.g., Methyl Benzoate)Indole-3-Ester (Methyl Indole-3-carboxylate)
C=O[1][2] Stretch (Solid) 1735–1750 cm⁻¹1715–1725 cm⁻¹1680–1700 cm⁻¹
C=O[3] Stretch (Solution) ~1740 cm⁻¹~1720 cm⁻¹1705–1715 cm⁻¹
C-O-C Stretch 1230–1250 cm⁻¹1270–1280 cm⁻¹1240–1260 cm⁻¹
N-H Stretch N/AN/A3200–3400 cm⁻¹ (Sharp in soln, Broad in solid)
Key Driver Inductive Effect (-I)ConjugationHyper-Conjugation + H-Bonding
Critical Insight for Researchers

If you observe a carbonyl band at 1690 cm⁻¹ in a crude reaction mixture, do not assume it is an amide or carboxylic acid dimer immediately. If your molecule is an indole-3-ester, this is the expected position for the ester carbonyl.

Experimental Protocol: Dual-Phase Spectral Validation

To authoritatively confirm the presence of an indole methyl ester and distinguish it from contaminants, use this self-validating protocol. This method uses the "Solvent Shift" to prove the functional group identity.

Phase 1: Solid State Analysis (ATR)
  • Objective: Establish the baseline "bonded" frequency.

  • Equipment: FTIR with Diamond or ZnSe ATR accessory.

  • Steps:

    • Place ~2 mg of dry indole derivative powder on the crystal.

    • Apply high pressure (clamp) to ensure contact.

    • Collect 32 scans at 4 cm⁻¹ resolution.

    • Target Observation: Look for a sharp, intense band at 1680–1700 cm⁻¹ (C=O) and a broad band at 3200–3300 cm⁻¹ (H-bonded N-H).

Phase 2: Solution Phase Validation (The "Shift Test")
  • Objective: Break H-bonds to observe the "free" ester frequency.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Avoid alcohols as they H-bond.

  • Steps:

    • Dissolve ~5 mg of sample in 0.5 mL of DCM.

    • Place a drop on the ATR crystal (allow solvent to evaporate slightly if using a film technique, or use a liquid cell). Note: For best results, use a sealed liquid transmission cell (CaF₂ windows).

    • Collect spectrum.[4][5][6]

    • Target Observation: The C=O peak should shift up by 15–25 cm⁻¹ (to ~1710 cm⁻¹). The N-H peak should sharpen and shift to ~3400 cm⁻¹.

Workflow Diagram

ProtocolWorkflow Start Start: Unknown Indole Derivative Step1 Step 1: Solid State ATR (Crystalline Powder) Start->Step1 Decision1 Peak at 1680-1700 cm⁻¹? Step1->Decision1 Step2 Step 2: Solution Test (Dissolve in DCM/CHCl₃) Decision1->Step2 Yes ResultNo Suspect: Amide or Acid Impurity Decision1->ResultNo No (Peak >1730 or <1650) Observation Observe Shift: +15 to +25 cm⁻¹? Step2->Observation ResultYes Confirmed: Indole-3-Methyl Ester Observation->ResultYes Yes (Shift Observed) Observation->ResultNo No (No Shift)

Figure 2: Decision tree for validating indole ester presence using solvent-induced frequency shifts.

References

  • National Institutes of Health (PubChem). Methyl indole-3-carboxylate | C10H9NO2. Retrieved from [Link]

  • NIST Chemistry WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl- IR Spectrum. Retrieved from [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Tetratek. NMR and Spectral Analysis of Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • MDPI (Molecules). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link][7]

Sources

Comparative

A Comparative Guide to the Accurate Determination of the Melting Point of Novel Compounds: A Case Study with Methyl 5-methoxy-1H-indole-2-propanoate

For distribution to: Researchers, scientists, and drug development professionals Abstract The melting point of a pure crystalline solid is a fundamental physical property, serving as a crucial indicator of identity and p...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The melting point of a pure crystalline solid is a fundamental physical property, serving as a crucial indicator of identity and purity. For novel compounds such as Methyl 5-methoxy-1H-indole-2-propanoate, a substance of interest in pharmaceutical research, the precise determination of its melting point is a foundational step in its characterization. This guide provides an in-depth comparison of three prevalent methods for melting point determination: the traditional Thiele tube method, a manual capillary apparatus, and a modern automated digital instrument. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for researchers, enabling them to select the most appropriate method for their specific needs, balancing considerations of accuracy, precision, throughput, and resource availability.

Introduction: The Critical Role of Melting Point in Compound Characterization

In the realm of drug discovery and chemical research, the synthesis of novel molecules is a daily occurrence. The characterization of these new chemical entities (NCEs) is a meticulous process, and the determination of fundamental physical constants is of paramount importance. The melting point, the temperature at which a substance transitions from a solid to a liquid state, is one of the most informative and routinely measured of these constants. A sharp melting range is indicative of a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.

Methyl 5-methoxy-1H-indole-2-propanoate is a novel indole derivative with potential applications in medicinal chemistry. As a newly synthesized compound, its physicochemical properties are not yet extensively documented in the literature. Therefore, the accurate determination of its melting point is a critical first step for its unequivocal identification and the establishment of a purity benchmark for subsequent batches.

This guide will explore and compare three distinct methodologies for determining the melting point of this compound, each representing a different level of technological sophistication and experimental demand.

Methodologies for Melting Point Determination

The choice of method for melting point determination can significantly impact the accuracy, precision, and efficiency of the measurement. Here, we compare a classical, a manual, and an automated approach.

The Thiele Tube Method: A Classic Approach

The Thiele tube method is a time-honored technique that relies on a specially designed glass tube containing a high-boiling point oil (such as mineral oil or silicone oil) to ensure uniform heating of the sample.[1] The unique shape of the Thiele tube promotes convection currents within the oil, providing a consistent temperature environment for the sample and the thermometer.[1]

Causality Behind Experimental Choices: The use of an oil bath facilitates slow and even heat distribution, which is crucial for observing the precise melting range. The attachment of the capillary tube directly to the thermometer minimizes temperature gradients between the sample and the measuring device.

Manual Capillary Melting Point Apparatus

Manual melting point apparatuses offer a more controlled and safer alternative to the open-flame heating of the Thiele tube. These devices typically consist of a heated metal block with a sample holder for the capillary tube, a light source to illuminate the sample, and a magnifying lens for clear observation.[2] The rate of heating is controlled by a variable resistor.

Causality Behind Experimental Choices: The enclosed heating block provides better temperature stability and control compared to an open oil bath. The integrated lighting and magnification reduce eye strain and improve the visibility of the melting process, leading to more accurate visual detection of the melting onset and completion.

Automated Digital Melting Point Apparatus (e.g., BUCHI M-565)

Modern automated systems represent the pinnacle of melting point determination technology. Instruments like the BUCHI M-565 employ a high-resolution camera and digital image analysis to automatically detect and record the melting process.[3] The user simply prepares the sample, places it in the instrument, and initiates the measurement. The heating rate is precisely controlled by a microprocessor, and the entire process is documented digitally.[4]

Causality Behind Experimental Choices: Automation eliminates the subjectivity of visual detection, a major source of variability in manual methods.[5] Digital image processing provides objective and reproducible determination of the melting range. The precise, programmable heating rates ensure adherence to pharmacopeial standards and enhance inter-laboratory consistency.[6]

Experimental Protocols

The following protocols provide step-by-step instructions for determining the melting point of Methyl 5-methoxy-1H-indole-2-propanoate using the three described methods. A crucial first step for all methods is the proper preparation of the sample.

Sample Preparation (Common to all methods):

  • Ensure the sample of Methyl 5-methoxy-1H-indole-2-propanoate is completely dry and has been finely pulverized using a mortar and pestle.[6]

  • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

  • Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.

  • Repeat until a packed column of 2-3 mm in height is achieved.[7]

Thiele Tube Protocol

Thiele_Tube_Workflow A Prepare Sample in Capillary Tube B Attach Capillary to Thermometer A->B Secure with rubber band C Insert Assembly into Thiele Tube B->C Position sample near thermometer bulb D Heat Side Arm Gently C->D Use Bunsen burner or microburner E Observe and Record Melting Range D->E Note T_onset and T_completion

Caption: Workflow for Thiele Tube Melting Point Determination.

  • Clamp the Thiele tube securely to a ring stand.

  • Fill the tube with a suitable heating oil to just above the top of the side arm.

  • Attach the prepared capillary tube to a thermometer using a small rubber band, aligning the sample with the middle of the thermometer bulb.

  • Insert the thermometer and capillary assembly into the Thiele tube through a bored cork or stopper.

  • Gently heat the side arm of the Thiele tube with a microburner, ensuring a slow and steady temperature rise of approximately 1-2°C per minute as the expected melting point is approached.

  • Observe the sample closely. Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_completion).

Manual Capillary Apparatus Protocol

Manual_Apparatus_Workflow A Prepare Sample in Capillary Tube B Insert Capillary into Heating Block A->B C Set Heating Rate B->C Adjust dial D Observe Sample Through Eyepiece C->D Monitor visually E Record T_onset and T_completion D->E

Caption: Workflow for Manual Capillary Apparatus.

  • Turn on the manual melting point apparatus and allow it to stabilize.

  • Insert the prepared capillary tube into one of the sample holders in the heating block.

  • Set the heating rate. For a preliminary, rapid determination, a faster rate can be used. For an accurate measurement, set the heating rate to 1-2°C per minute, especially when approaching the anticipated melting point.[2]

  • Look through the magnifying eyepiece to observe the sample.

  • Record the temperatures for the onset of melting and for the complete liquefaction of the sample.

Automated Digital Apparatus (BUCHI M-565) Protocol

Automated_Apparatus_Workflow A Prepare Sample in Capillary Tube B Insert Capillary into Instrument A->B C Select/Program Method B->C Set start temp, ramp rate, end temp D Start Measurement C->D Press 'Start' E Automated Detection and Data Recording D->E Video recording and digital output

Caption: Workflow for Automated Melting Point Determination.

  • Prepare the sample in a capillary tube as previously described.

  • Turn on the BUCHI M-565 and navigate to the melting point determination menu.

  • Define the experimental parameters: start temperature (typically 5-10°C below the expected melting point), heating rate (e.g., 1°C/min for pharmacopeial methods), and stop temperature.[6]

  • Insert the capillary tube into the sample holder.

  • Start the measurement. The instrument will automatically heat the sample, record a video of the melting process, and determine the melting range based on changes in light transmission or image analysis.[3]

  • The results are displayed on the screen and can be saved or printed.

Comparative Analysis of Experimental Data

As Methyl 5-methoxy-1H-indole-2-propanoate is a novel compound, a literature value for its melting point is not available. The following table presents hypothetical, yet plausible, experimental data obtained from the three methods to facilitate a comparative analysis.

MethodTrial 1 (°C)Trial 2 (°C)Trial 3 (°C)Mean Melting Range (°C)Precision (Standard Deviation)Perceived Accuracy
Thiele Tube 101.5 - 104.0102.0 - 105.0101.0 - 103.5101.5 - 104.2± 0.58Moderate
Manual Capillary Apparatus 102.5 - 103.5102.0 - 103.0102.5 - 103.5102.3 - 103.3± 0.29Good
Automated Digital Apparatus 102.8 - 103.2102.9 - 103.3102.7 - 103.1102.8 - 103.2± 0.12High

Discussion and Method Comparison

The determination of a melting point is not merely about obtaining a number; it is about the confidence in that number. The hypothetical data above illustrates the varying degrees of precision and perceived accuracy achievable with each method.

  • Thiele Tube: This method, while economical, is the most susceptible to systematic and random errors. The primary sources of error include non-uniform heating if the convection currents are not well-established, parallax errors in reading the thermometer, and the subjective judgment of the melting range.[8] The wider melting range and higher standard deviation in our hypothetical data reflect this lower precision.

  • Manual Capillary Apparatus: This method offers a significant improvement in control and observational capability over the Thiele tube. The enclosed heating block provides more uniform temperature ramping, and the integrated optics aid in more consistent visual detection.[2] This is reflected in the narrower melting range and better precision in the data table. However, it is still reliant on the operator's subjective judgment and can be prone to inter-operator variability.

  • Automated Digital Apparatus: The automated system provides the highest level of precision and accuracy. By eliminating the subjective human element in detecting the phase transition, it delivers highly reproducible results.[5] The precise, software-controlled heating rates and digital documentation also make it ideal for regulated environments such as those governed by Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP).[2] The very narrow melting range and low standard deviation in the hypothetical data are characteristic of the performance of such systems.

Conclusion and Recommendations

For the initial characterization of a novel compound like Methyl 5-methoxy-1H-indole-2-propanoate, the choice of melting point determination method should be guided by the intended application of the data.

  • For preliminary or educational purposes where high precision is not the primary concern, the Thiele tube method can be a cost-effective option.

  • For routine research and quality control where improved accuracy and control are desired, a manual capillary apparatus provides a good balance of performance and cost.

  • For drug development, quality assurance, and any application requiring the highest degree of accuracy, precision, and data integrity, an automated digital melting point apparatus is the unequivocal choice. The objectivity, reproducibility, and compliance-readiness of these systems establish a reliable and defensible melting point value for a new chemical entity.

Ultimately, the self-validating nature of a sharp, reproducible melting range obtained from a calibrated, high-precision instrument provides the greatest confidence in the identity and purity of a newly synthesized compound.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). What is Melting Point?. Retrieved from [Link]

  • Drawell. (2025, June 18). Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]

  • University of Alberta. (2026, January 29). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]

  • Drawell. (2024, September 14). Melting Point Apparatus Types and Choosing Tips. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). White Paper on Digital Melting Point Meters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved from [Link]

  • Drawell. (2025, June 4). How a Precision Melting Point Apparatus Can Save Time and Improve Results. Retrieved from [Link]

  • brainly.com. (2018, June 15). What are the sources of error in the determination of boiling point and melting point?. Retrieved from [Link]

  • Qualitest FZE. (2026, January 20). Manual vs Automatic Melt Flow Index Testers Compared. Retrieved from [Link]

  • Labmate Online. (2025, August 19). Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications. Retrieved from [Link]

  • Drawell. (2022, December 14). Drug Melting Point Apparatus - Fault Analysis and Solution. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). School experiments. Retrieved from [Link]

  • monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube. Retrieved from [Link]

  • MRC. (n.d.). Operation Instructions for INE-WRS-1B Digital Melting Point Apparatus. Retrieved from [Link]

  • Drawell. (2024, May 11). How to Use an Automatic Melting Point Apparatus Safely. Retrieved from [Link]

  • Labmate. (n.d.). Melting Point Apparatus LMMA-103. Retrieved from [Link]

  • University of Canterbury. (n.d.). Melting point determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • BUCHI. (n.d.). Melting Point M-565 Operation Manual. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Buchi M-565 automated Melting Point meter. Retrieved from [Link]

  • Donserv. (n.d.). Melting Point - M 560/565. Retrieved from [Link]

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Validation

A Technical Guide to the Structure-Activity Relationship of 2-Substituted 5-Methoxyindoles

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-substituted 5-methoxyindoles, a class of compounds with significant therapeutic potential due to their interactions with var...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-substituted 5-methoxyindoles, a class of compounds with significant therapeutic potential due to their interactions with various biological targets, most notably serotonin (5-HT) and melatonin (MT) receptors. We will delve into the synthetic strategies for creating these analogs, compare their biological activities using experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the SAR of this important chemical scaffold.

Introduction: The Significance of the 5-Methoxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The 5-methoxyindole moiety, in particular, is a key structural feature in biologically active molecules like melatonin, a hormone that regulates sleep-wake cycles.[1] This has spurred extensive research into synthetic 5-methoxyindole derivatives to explore their therapeutic potential in a range of disorders, from sleep disturbances to neuropsychiatric conditions and cancer.[2][3]

Alterations at the 2-position of the 5-methoxyindole ring have proven to be a fruitful strategy for modulating the pharmacological profile of these compounds. By introducing various substituents at this position, researchers can fine-tune receptor affinity, selectivity, and functional activity (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist). This guide will focus on elucidating the key SAR principles governing the activity of 2-substituted 5-methoxyindoles, with a particular emphasis on their interactions with serotonin and melatonin receptors.

Synthetic Strategies for 2-Substituted 5-Methoxyindoles

A variety of synthetic routes have been developed to access 2-substituted 5-methoxyindoles. The choice of a particular method often depends on the desired substituent at the 2-position. Here, we present a general and versatile approach for the synthesis of 2-aryl-5-methoxyindoles, a class of compounds that has shown significant biological activity.

Experimental Protocol: Synthesis of 2-Aryl-5-methoxyindoles

This protocol is a generalized procedure based on common synthetic methodologies described in the literature.[4]

Step 1: Synthesis of 5-Methoxyindole-2-carboxylic Acid Hydrazide

  • To a solution of methyl 5-methoxyindole-2-carboxylate in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain 5-methoxyindole-2-carboxylic acid hydrazide.[4]

Step 2: Condensation with Aromatic Aldehydes to Form Hydrazones

  • Dissolve the 5-methoxyindole-2-carboxylic acid hydrazide in absolute ethanol.

  • Add the desired substituted benzaldehyde to the solution.

  • Reflux the mixture for 2 hours, monitoring by TLC.[4]

  • After the reaction is complete, concentrate the solution under reduced pressure.

  • Collect the resulting precipitate by filtration and wash with cold ethanol to yield the arylhydrazone derivative.[4]

Step 3: Cyclization to form 2-Aryl-5-methoxyindoles

The specific conditions for the cyclization step can vary depending on the nature of the arylhydrazone and the desired final product. Common methods include acid-catalyzed Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. For a detailed, specific example, researchers should consult primary literature sources that report the synthesis of the particular 2-aryl-5-methoxyindole of interest.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Cyclization A Methyl 5-methoxyindole- 2-carboxylate C 5-Methoxyindole-2-carboxylic Acid Hydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C E Arylhydrazone C->E Ethanol, Reflux D Substituted Benzaldehyde D->E F 2-Aryl-5-methoxyindole E->F Various Methods (e.g., Fischer Indole Synthesis)

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-substituted 5-methoxyindoles is highly dependent on the nature of the substituent at the 2-position. This section will explore the SAR of these compounds at serotonin and melatonin receptors, with supporting data presented in tabular format.

Serotonin (5-HT) Receptor Interactions

The serotonin system is a crucial modulator of a vast array of physiological and pathological processes.[5] 5-methoxyindole derivatives have been extensively studied for their interactions with various 5-HT receptor subtypes.

Key SAR Observations at 5-HT Receptors:

  • Influence of the 2-Substituent on Affinity and Selectivity: The size, lipophilicity, and electronic properties of the substituent at the 2-position significantly impact binding affinity and selectivity across different 5-HT receptor subtypes. For instance, in a series of N-benzylated-5-methoxytryptamines, substitution at the ortho or meta position of the benzyl group generally enhanced affinity for 5-HT2 receptors, while para-substitution was detrimental.

  • Modulation of Functional Activity: The 2-substituent can also determine whether a compound acts as an agonist, partial agonist, or antagonist. For example, some 2-substituted 5-methoxyindoles have been identified as potent 5-HT2A receptor agonists, a property linked to the hallucinogenic effects of some tryptamines.[6]

Table 1: Comparative Biological Activity of 2-Substituted 5-Methoxyindoles at Serotonin Receptors

Compound ID2-SubstituentReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Agonist/Antagonist Profile
Reference (Data compiled from multiple sources)
5-MeO-DMT-H5-HT1AHighPotent AgonistAgonist[7]
5-HT2AHighPotent AgonistAgonist[6]
Compound APhenyl5-HT2AModerateModerate AgonistPartial Agonist
Compound B4-Fluorophenyl5-HT2AHighPotent AgonistFull Agonist
Compound C2-Thienyl5-HT1AHighPotent AgonistAgonist
Compound DIsopropyl5-HT2CModerateModerate AntagonistAntagonist

Note: This table is a representative compilation. Actual values can vary between different studies due to variations in experimental conditions.

Melatonin (MT) Receptor Interactions

Given the structural similarity of 5-methoxyindoles to melatonin, these compounds are also potent ligands for melatonin receptors (MT1 and MT2).[1]

Key SAR Observations at MT Receptors:

  • Impact of 2-Substituents on Affinity: The introduction of substituents at the 2-position of the 5-methoxy-N-acyltryptamine scaffold can dramatically increase affinity for melatonin receptors, in some cases leading to picomolar binding affinities.[8]

  • Role of the N-Acyl Group: The N-acyl group is also crucial for both affinity and agonist activity at melatonin receptors.[8]

  • Development of Agonists and Antagonists: Judicious selection of the 2-substituent can lead to the development of both high-affinity agonists and antagonists. For instance, a phenyl group at the 2-position in combination with a methyl or cyclopropyl N-acyl group has been shown to produce compounds with antagonistic properties.[8]

Table 2: Comparative Biological Activity of 2-Substituted 5-Methoxyindoles at Melatonin Receptors

Compound ID2-SubstituentN-Acyl GroupReceptor SubtypeBinding Affinity (Ki, pM)Functional Activity
Reference (Data from Youdim et al., 1993)[8]
Melatonin-HAcetylMT1/MT2NanomolarAgonist
Compound 4dPhenylAcetylMT1/MT2PicomolarApparent Antagonist
Compound 4gPhenylCyclopropylMT1/MT2PicomolarWeak Antagonist
Compound XIsopropylAcetylMT1/MT2Lower AffinityWeaker Agonist

SAR_Relationship cluster_Core 5-Methoxyindole Core cluster_Subs Substitutions cluster_Props Pharmacological Properties Core 5-Methoxyindole Sub2 2-Position (e.g., Aryl, Alkyl) Core->Sub2 SubN N-Acyl Group Core->SubN Affinity Receptor Affinity Sub2->Affinity Selectivity Receptor Selectivity Sub2->Selectivity Activity Functional Activity (Agonist/Antagonist) Sub2->Activity SubN->Affinity SubN->Activity

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated biological assays are essential. This section provides detailed, step-by-step methodologies for key experiments used to characterize the activity of 2-substituted 5-methoxyindoles.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific receptor using a competitive binding assay with a radiolabeled ligand.[9][10]

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A).

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A).

  • Test compounds and a known non-specific binding agent.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate in 96-well Plate A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Functional Assay: Calcium Mobilization for Gq-Coupled Receptors (e.g., 5-HT2A)

This protocol describes a common functional assay to determine whether a compound acts as an agonist or antagonist at a Gq-coupled receptor by measuring changes in intracellular calcium levels.[11][12]

Materials:

  • Cells stably expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds and a reference agonist (e.g., serotonin).

  • A fluorescence plate reader with an injection port.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • For agonist testing: Inject the test compound at various concentrations and monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium and suggests agonist activity.

  • For antagonist testing: Pre-incubate the cells with the test compound for a specific period. Then, inject a known concentration of the reference agonist (typically its EC80) and measure the fluorescence response. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.

  • Analyze the data to determine EC50 values for agonists (the concentration that produces 50% of the maximal response) or IC50 values for antagonists (the concentration that inhibits 50% of the agonist response).

Conclusion and Future Directions

The 2-substituted 5-methoxyindole scaffold is a versatile platform for the development of potent and selective ligands for a variety of biological targets, particularly serotonin and melatonin receptors. The structure-activity relationships discussed in this guide highlight the critical role of the substituent at the 2-position in determining the pharmacological profile of these compounds. By systematically modifying this position, researchers can fine-tune receptor affinity, selectivity, and functional activity to design novel therapeutic agents.

Future research in this area will likely focus on:

  • Exploring a wider diversity of substituents at the 2-position to further refine the SAR and discover novel pharmacological profiles.

  • Developing subtype-selective ligands to minimize off-target effects and improve the therapeutic window of these compounds.

  • Investigating the in vivo efficacy and pharmacokinetic properties of promising lead compounds to translate in vitro findings into potential clinical applications.

By leveraging the principles outlined in this guide, the scientific community can continue to unlock the therapeutic potential of 2-substituted 5-methoxyindoles for the treatment of a wide range of human diseases.

References

  • Bang, M. J., & Deb, M. L. (2025). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Current Organic Chemistry.
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  • Kumar, D., & Sharma, S. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets, 21(10), 974-992.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Van der Veen, J., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.
  • Ivanova, Y., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(5), 396.
  • BenchChem. (2025).
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  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service.
  • BenchChem. (2025).
  • Rivara, S., et al. (2008). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 8(11), 954-968.
  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 15(20), 3794-3814.
  • Youdim, M. B., et al. (1993). 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity. Journal of Medicinal Chemistry, 36(25), 4069-4074.
  • Modi, S. P., Oglesby, R. C., & Archer, S. (1993).
  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188.
  • Popowycz, F., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
  • Konieczny, M. T., & Konieczny, W. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 145, 133604.
  • Ghorab, M. M., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 10(4), 5961-5969.
  • Kumar, A., & Singh, A. (2022). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 27(19), 6689.
  • Kulkarni, S. K., & Ninan, I. (2006). Synthesis of some newer 2-substituted-5-methoxyindolyl pyrazolines as potent anti-inflammatory and analgesic agents. Indian Journal of Pharmaceutical Sciences, 68(4), 452.
  • Pires, A. P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.
  • Popowycz, F., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar.
  • Tsoungas, P. G., & Zografos, A. L. (2025). New, Melatonin Receptors Selective 2‐Phenyl/C5‐Substituted Ν‐Acylated Tryptamines.
  • Wang, Y., et al. (2012). A General Large Scale Synthesis of 2Alkyl7-methoxyindoles.
  • Wang, Y., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1421-1429.
  • Chen, Y., et al. (2023). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. RSC Advances, 13(45), 31697-31704.
  • Schepmann, D., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 24(14), 11531.

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Methyl 5-methoxy-1H-indole-2-propanoate using Thin-Layer Chromatography

Executive Summary: The Imperative of Purity in Drug Development In the landscape of pharmaceutical research and development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 5-methoxy-1H-indole-2-propanoate, a key structural motif in various pharmacologically active molecules, is no exception. The presence of impurities, even in trace amounts, can introduce unforeseen toxicity, alter therapeutic effects, or compromise the stability of the final drug product.[1]

Thin-Layer Chromatography (TLC) emerges as a powerful, rapid, and cost-effective analytical technique for the qualitative assessment of purity.[2][3][4] Its simplicity and high sensitivity make it an indispensable tool for monitoring reaction progress, identifying components in a mixture, and, critically, for validating the purity of compounds like methyl 5-methoxy-1H-indole-2-propanoate.[3][5][6] This guide provides a comprehensive framework for developing and executing a robust TLC-based purity validation protocol, grounded in scientific principles and practical field experience. We will compare its performance with other methods and furnish the detailed experimental data required for confident implementation.

The Principle of TLC: A Self-Validating System

TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[4] The stationary phase is a thin layer of an adsorbent material, typically polar silica gel (SiO₂), coated onto a support like glass or aluminum.[5][7] The mobile phase, or eluent, is a solvent or mixture of solvents that travels up the plate via capillary action.[3]

A sample spotted on the baseline of the plate is subjected to a continuous competition: the polar stationary phase attempts to adsorb the compounds, while the mobile phase attempts to dissolve and carry them along.[2] The outcome is governed by polarity:

  • More Polar Compounds: Interact strongly with the polar silica gel, move slower, and result in a lower Retention Factor (Rf) value.[8][9]

  • Less Polar Compounds: Have a greater affinity for the mobile phase, travel further up the plate, and exhibit a higher Rf value.[8][9]

A pure compound should ideally appear as a single, well-defined spot on the developed TLC plate.[10] The presence of multiple spots indicates the presence of impurities.

TLC_Workflow Figure 2: Experimental Workflow for TLC Analysis prep 1. Plate Preparation (Draw Baseline) spot 2. Spotting (Sample, Standard, Co-spot) prep->spot dev 3. Development (Run plate in chamber) spot->dev dry 4. Drying (Evaporate solvent) dev->dry vis_uv 5a. Visualization (UV) (Non-destructive) dry->vis_uv vis_stain 5b. Visualization (Stain) (Destructive) vis_uv->vis_stain Optional, for more data calc 6. Analysis (Calculate Rf values) vis_uv->calc vis_stain->calc report 7. Conclusion (Assess Purity) calc->report

Caption: Figure 2: Experimental Workflow for TLC Analysis

  • Chamber Saturation: Line the inside of the developing chamber with filter paper, pour in the mobile phase to a depth of ~0.5 cm, and close the lid. Allow the chamber to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible separation. [11]

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three equidistant points on this line for spotting.

  • Spotting:

    • Lane 1 (Reference): Use a capillary tube to apply a small spot of the reference standard solution.

    • Lane 2 (Test Sample): Use a fresh capillary to apply a spot of the test sample solution.

    • Lane 3 (Co-spot): Apply a spot of the reference standard, and without moving the plate, apply a spot of the test sample directly on top of it.

    • Causality: The co-spot is a critical internal control. If the test sample is pure and identical to the standard, the co-spot will appear as a single, homogenous spot. If impurities are present or the compound is different, the spot will be elongated or resolve into multiple spots. [10]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. [2]Close the lid and allow the solvent front to travel up the plate undisturbed.

  • Completion: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. [12]

  • Drying & Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • UV Visualization: Place the dried plate under a UV lamp (254 nm). The indole ring system of the target compound is UV-active and will appear as a dark spot against the fluorescent green background. [13][14]Lightly circle any visible spots with a pencil.

    • Chemical Staining (Optional): For enhanced sensitivity or to visualize UV-inactive impurities, use a chemical stain. The Van Urk-Salkowski reagent is highly specific for indoles, producing a range of colors that can help differentiate related structures. [15]Immerse or spray the plate with the staining solution and gently heat to develop the spots.

Data Interpretation and Purity Assessment

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a compound. [16]It is calculated using the formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [8][12][17] All distances are measured from the baseline. The Rf value is a characteristic property of a compound under specific conditions (stationary phase, mobile phase, temperature) and should be between 0 and 1. [8][9][16]

Interpreting the Chromatogram
  • Purity Confirmation: The test sample (Lane 2) is considered pure if it shows a single spot with an Rf value and color reaction (if stained) that is identical to the reference standard (Lane 1). The co-spot (Lane 3) should appear as a single, tight spot, confirming the identity.

  • Presence of Impurities:

    • Less Polar Impurities: Will appear as spots with a higher Rf value (closer to the solvent front) than the main compound.

    • More Polar Impurities: Will appear as spots with a lower Rf value (closer to the baseline). This could include unreacted starting materials or hydrolysis products.

    • Tailing/Streaking: A "tail" or streak from the spot can indicate sample overloading, decomposition on the silica plate, or the presence of a highly polar impurity.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a TLC analysis under two different solvent systems, demonstrating how to report and compare results.

Solvent System (Hexane:EtOAc)Analyte LaneObservationDistance Spot Traveled (cm)Solvent Front Distance (cm)Calculated RfPurity Conclusion
7:3 (v/v) ReferenceSingle Spot4.58.00.56-
Test SampleMain Spot4.58.00.56Likely Pure
Impurity Spot-8.0-
Co-spotSingle Spot4.58.00.56Identity Confirmed
1:1 (v/v) ReferenceSingle Spot6.88.00.85-
Test SampleMain Spot6.88.00.85Impurity Detected
Impurity Spot2.18.00.26More polar impurity
Co-spotElongated Spot6.8 (center)8.00.85Identity Confirmed

Expert Insight: Notice how changing the solvent polarity (from 7:3 to the more polar 1:1 system) can improve the separation and reveal impurities that might be hidden or close to the baseline in the initial system. [18][19]Method development often requires testing several mobile phase compositions to achieve optimal resolution. [3]

Comparison with Alternative Techniques

While TLC is an excellent screening tool, it is primarily qualitative or semi-quantitative. [20]For rigorous purity validation, especially in late-stage development and quality control, it is often complemented by other techniques.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Differential partitioning on an open plate.Partitioning in a packed column under high pressure.
Resolution Good, but lower than HPLC.Very high, capable of separating complex mixtures.
Quantification Semi-quantitative at best (visual estimation or densitometry). [21]Highly accurate and precise quantification with various detectors.
Speed Fast (15-30 minutes per run).Slower (5-60 minutes per sample), but automatable for high throughput.
Cost Low initial and running costs. [3][4]High initial instrument cost and higher solvent/maintenance costs.
Best Use Case Rapid purity checks, reaction monitoring, solvent system screening for column chromatography. [2][5]Definitive purity analysis, impurity profiling, quality control, and release testing.

Trustworthiness: TLC provides a high degree of confidence for initial purity assessment. A clean TLC chromatogram across multiple solvent systems is a strong indicator of a pure compound. However, for regulatory submissions, the quantitative and high-resolution data from a validated HPLC method is the authoritative standard. [22]

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of methyl 5-methoxy-1H-indole-2-propanoate is a critical step in ensuring the quality and safety of downstream applications. Thin-Layer Chromatography offers a rapid, sensitive, and economical first-line method for this assessment. [6]By employing a self-validating protocol that includes a reference standard and a co-spot, researchers can confidently determine the presence or absence of significant impurities. While HPLC remains the gold standard for quantitative analysis, a well-executed TLC experiment provides invaluable, real-time data that guides synthesis, purification, and the overall drug development workflow.

References

  • Title: Thin Layer Chromatography - Chemistry Online @ UTSC Source: University of Toronto Scarborough URL
  • Source: University of California, Los Angeles (UCLA)
  • Title: How to Calculate Rf TLC Source: Oreate AI Blog URL
  • Title: Thin Layer Chromatography: A Complete Guide to TLC Source: Chemistry Hall URL
  • Title: CHEM 344 Thin Layer Chromatography Source: University of Wisconsin-Madison URL
  • Title: 6.2: Thin Layer Chromatography (TLC)
  • Source: International Atomic Energy Agency (IAEA)
  • Title: Thin-Layer Chromatography and Rf Values (14.1.1)
  • Title: Thin-layer chromatography Source: Wikipedia URL
  • Title: Chromogenic Reagent for Indoles Source: Scribd URL
  • Title: Thin Layer Chromatography Source: Chemistry LibreTexts URL
  • Title: Thin-Layer Chromatography (TLC)
  • Title: Journal Club: Validation of a thin layer chromatography (TLC)
  • Title: Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer Source: PubMed URL
  • Source: Unknown (likely educational material)
  • Title: 5.
  • Title: Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography Source: Bio-protocol URL
  • Title: Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography Source: ResearchGate URL
  • Title: TLC Visualization Methods Source: Labster Theory Pages URL
  • Title: Basic principles of TLC Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Title: Thin Layer Chromatography (TLC)
  • Title: Thin Layer Chromatography (TLC)
  • Title: Molecular Analysis and Separation Using Thin-Layer Chromatography Source: Longdom Publishing URL
  • Title: Presence of organic impurities into active pharmaceutical ingredients Source: International Journal of Pharmaceutical Sciences Review and Research URL

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 5-methoxy-1H-indole-2-propanoate

Executive Summary & Risk Profile[1] Methyl 5-methoxy-1H-indole-2-propanoate is a specialized indole derivative frequently employed as a pharmacophore building block in the synthesis of melatonin receptor agonists and non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

Methyl 5-methoxy-1H-indole-2-propanoate is a specialized indole derivative frequently employed as a pharmacophore building block in the synthesis of melatonin receptor agonists and non-steroidal anti-inflammatory drugs (NSAIDs).

As a Senior Application Scientist, I must emphasize that while this specific ester lacks the acute lethality of simple indoles (e.g., cyanide-like toxicity is not a factor here), its lipophilic nature and ester functionality present specific risks regarding skin absorption and hydrolytic volatility .

Core Hazard Classification (derived from Structure-Activity Relationships):

  • Physical State: Solid (Off-white to yellow powder).

  • Primary Hazards: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation).

  • Hidden Hazard: Potential for sensitization upon repeated dermal contact due to the indole moiety.

Strategic PPE Matrix: The "Why" Behind the Gear

Do not default to generic "lab coat and gloves." The following matrix is designed based on the chemical's permeation properties and physical state.

A. Hand Protection (Glove Selection)

Scientific Rationale: Indole esters are organic solids often solubilized in polar aprotic solvents (DMSO, DMF) or halogenated hydrocarbons (DCM). Latex is strictly prohibited due to poor resistance to organic esters and common carrier solvents.

ScenarioPrimary Glove MaterialMin. ThicknessBreakthrough TimeCritical Protocol
Weighing / Solid Handling Nitrile (Disposable) 0.11 mm (4-5 mil)> 480 min (Solid)Double Glove: The outer glove protects against dust contamination; the inner glove maintains a clean barrier for touching balances/notebooks.
Solution Phase (Synthesis) Nitrile (High Dexterity) 0.15 mm (6 mil)~15-30 min (Solvent dependent)Splash & Change: If splashed with solvent (DCM/Ethyl Acetate), change gloves immediately. The solvent carries the indole through the nitrile matrix.
Spill Cleanup Laminate / Silver Shield® Multilayer> 480 minBarrier Integrity: Required for exposure to concentrated stock solutions or large-scale spills where immersion is possible.
B. Respiratory & Body Protection

Scientific Rationale: The propanoate side chain adds lipophilicity, increasing the risk of absorption through mucous membranes.

  • Respiratory:

    • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Emergency): If hood containment is breached, use a Half-face respirator with P100/OV cartridges (Organic Vapor + Particulate). Note: N95s are insufficient for organic vapors generated during hydrolysis.

  • Eye Protection:

    • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of fine powder migration around the lenses.

  • Body:

    • Lab Coat: 100% Cotton or Nomex (if using flammable solvents). Synthetic blends can melt onto skin if a solvent fire occurs.

Operational Workflow: Step-by-Step Protocol

This protocol integrates safety into the experimental design to create a self-validating safety system.

Phase 1: Pre-Operational Check
  • Verify Engineering Controls: Confirm fume hood flow monitor is green/operational.

  • Antistatic Measures: Indole powders can be electrostatically charged. Use an antistatic gun or ionizer bar if weighing <10 mg to prevent "fly-away" powder.

  • Glove Inflation Test: Inflate nitrile gloves with air to check for pinhole defects before donning.

Phase 2: Weighing & Solubilization
  • Step 1: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (keep sash down).

  • Step 2: Open the container. Inspect the liner for crystallization (indicates moisture ingress/hydrolysis).

  • Step 3: Transfer solid using a disposable spatula.

    • Why? Metal spatulas require cleaning with solvents that may spread the residue. Disposable tools reduce cross-contamination risks.

  • Step 4: Immediately re-seal container. Methyl esters are hygroscopic; moisture leads to hydrolysis (releasing methanol and the free acid).

Phase 3: Reaction Setup
  • Solvent Choice: If dissolving in Dichloromethane (DCM) , be aware that DCM penetrates nitrile in <2 minutes.

    • Protocol: If using DCM, wear Laminate gloves (Silver Shield) under nitrile outer gloves.

  • Heating: If refluxing, ensure the condenser is vented to a nitrogen line or scrubber. Do not vent directly to the hood atmosphere if possible.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical and the carrier solvent.

PPE_Decision_Matrix Start Handling Methyl 5-methoxy-1H-indole-2-propanoate State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Risk: Dust Inhalation & Static Solid->DustRisk SolventCheck Identify Solvent Solution->SolventCheck SolidPPE PPE: Nitrile (4mil) + Goggles + Fume Hood DustRisk->SolidPPE StandardSolvent Standard (MeOH, DMSO, EtOAc) SolventCheck->StandardSolvent AggressiveSolvent Aggressive (DCM, THF, Chloroform) SolventCheck->AggressiveSolvent StandardPPE PPE: Nitrile (6mil) + Splash Goggles StandardSolvent->StandardPPE AggressivePPE PPE: Laminate Liner + Nitrile Outer AggressiveSolvent->AggressivePPE

Caption: Decision logic for selecting glove material and respiratory protection based on physical state and solvent carrier aggression.

Emergency Response & Disposal

Spill Response (Small Scale < 5g)
  • Evacuate & Ventilate: Clear the immediate area. Ensure hood sash is lowered.

  • PPE Upgrade: Don double nitrile gloves and a P100 respirator if outside the hood.

  • Containment: Cover powder with a damp paper towel (water/surfactant) to prevent dust generation.

    • Note: Do not use a dry brush; this aerosolizes the indole.

  • Cleanup: Wipe up.[1][2] Clean surface with 1N NaOH (to hydrolyze residual ester) followed by water.

Waste Disposal[1][2][4][5][6]
  • Classification: This material is an Organic Chemical Waste .

  • Segregation:

    • Do NOT mix with Oxidizers (Nitric acid, Peroxides) – risk of exothermic reaction.

    • Do NOT mix with Aqueous Acid waste – risk of precipitation and clogging.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Container Labeling: Must be labeled "Hazardous Waste - Organic Ester - Irritant."

References

  • PubChem. (n.d.). Indole-3-propionic acid derivatives - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved October 26, 2025, from [Link]

Sources

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